molecular formula C9H11BrO3 B6231792 1-bromo-2,3,5-trimethoxybenzene CAS No. 23030-39-9

1-bromo-2,3,5-trimethoxybenzene

Cat. No.: B6231792
CAS No.: 23030-39-9
M. Wt: 247.1
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Description

1-Bromo-2,3,5-trimethoxybenzene is an organic compound with the molecular formula C9H11BrO3 and a molecular weight of 247.09 . This compound belongs to the family of trimethoxybenzene derivatives, which are valued in organic synthesis as versatile building blocks. The presence of both a bromine substituent and three methoxy groups on the benzene ring creates a multifunctional intermediate. The bromine atom serves as a reactive site for metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the formation of new carbon-carbon bonds. Simultaneously, the strategically placed methoxy groups can direct further electrophilic aromatic substitution or act as protected phenol equivalents. Researchers can utilize this compound in the synthesis of more complex aromatic systems, which may have applications in the development of pharmaceuticals, agrochemicals, and functional materials. The structure is characterized by its SMILES notation (COC1=CC(=C(C(=C1)Br)OC)OC) . This product is intended for research and development purposes only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

23030-39-9

Molecular Formula

C9H11BrO3

Molecular Weight

247.1

Purity

95

Origin of Product

United States

Foundational & Exploratory

Physical and chemical properties of 1-bromo-2,3,5-trimethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured for researchers and drug development professionals, focusing on the specific regioisomer 1-bromo-2,3,5-trimethoxybenzene (CAS 23030-39-9).

A Strategic Intermediate for Natural Product Total Synthesis

Executive Summary

1-Bromo-2,3,5-trimethoxybenzene is a specialized aryl bromide building block that serves as a critical regiochemical anchor in the synthesis of complex terpenoids and polyketides. Unlike its symmetric isomer (1-bromo-2,4,6-trimethoxybenzene), this compound offers a unique substitution pattern (1,2,3,5) that allows for the precise construction of "head-to-tail" ether linkages found in bioactive natural products such as Perovskone and Benzocamphorin F . Its utility lies in its ability to undergo highly regioselective lithium-halogen exchange and palladium-catalyzed cross-couplings, making it an indispensable tool for late-stage diversification in medicinal chemistry.

Chemical Identity & Structural Analysis

This compound is often confused with its isomers. Accurate identification is paramount for experimental reproducibility.

Parameter Data
IUPAC Name 1-Bromo-2,3,5-trimethoxybenzene
Common Synonyms 5-Bromo-1,2,4-trimethoxybenzene; 6-Bromo-1,2,4-trimethoxybenzene
CAS Registry Number 23030-39-9 (Distinct from 1131-40-4 and 2675-79-8)
Molecular Formula C₉H₁₁BrO₃
Molecular Weight 247.09 g/mol
SMILES COc1cc(Br)c(OC)c(OC)c1
Structural Feature Asymmetric substitution pattern; Br is flanked by one methoxy group (C2) and one proton (C6), creating a distinct steric and electronic environment compared to the symmetric 2,4,6-isomer.[1]

Physicochemical Profile

PropertyValue / DescriptionNote
Physical State Crystalline SolidTypically isolated as white to pale yellow needles.
Melting Point 45–47 °C (Lit.)Low melting solid; requires cold storage to prevent sintering.
Solubility Soluble in CH₂Cl₂, CHCl₃, THF, EtOAcHigh lipophilicity due to three methoxy groups.
Reactivity Moisture Stable; Light SensitiveStore under inert atmosphere to prevent photolytic debromination.

Synthetic Pathways & Manufacturing

The synthesis of 1-bromo-2,3,5-trimethoxybenzene is non-trivial because direct bromination of 1,2,4-trimethoxybenzene yields the 2,4,5-isomer (major) due to the directing effects of the C1 and C4 methoxy groups.

The "Vanillin Route" (Regiospecific Strategy) To access the 2,3,5-pattern exclusively, the synthesis starts from 5-bromovanillin . This route leverages the Dakin oxidation to install the oxygen functionality at the correct position, bypassing the regioselectivity issues of electrophilic aromatic substitution.

Mechanism & Protocol Logic
  • Dakin Oxidation: 5-Bromovanillin is treated with basic hydrogen peroxide. The aldehyde is oxidized to a formate ester, which hydrolyzes in situ to the phenol (catechol derivative).

  • Global Methylation: The resulting dihydroxy intermediate is exhaustively methylated (MeI or DMS) to lock the trimethoxy core.

Synthesis Start 5-Bromovanillin (3-Methoxy-4-hydroxy-5-bromobenzaldehyde) Step1 Dakin Oxidation (H2O2, KOH) Converts CHO -> OH Start->Step1 Oxidative Decarbonylation Inter Intermediate: 5-Bromo-3-methoxybenzene-1,4-diol Step1->Inter Step2 Methylation (MeI, K2CO3, Acetone) Inter->Step2 O-Alkylation Product Target: 1-Bromo-2,3,5-trimethoxybenzene Step2->Product

Figure 1: Regioselective synthesis of 1-bromo-2,3,5-trimethoxybenzene from 5-bromovanillin.

Experimental Protocol (Adapted from Majetich et al.):

  • Oxidation: Dissolve 5-bromovanillin (10 mmol) in 1N KOH. Add 3% H₂O₂ dropwise at 40°C. The solution turns dark purple (quinone-like species) then fades. Acidify with HCl and extract with ether to obtain the diol.

  • Methylation: Dissolve the crude diol in acetone with excess K₂CO₃ and Methyl Iodide (MeI). Reflux for 4-6 hours.

  • Purification: Silica gel chromatography (Hexanes/EtOAc) yields the target as a white solid.

Spectroscopic Characterization

Distinguishing this isomer from the 2,4,5- or 3,4,5-isomers relies on Proton NMR coupling patterns .

  • ¹H NMR (CDCl₃, 300 MHz):

    • Aromatic Region: Two singlets (or meta-coupled doublets, J ~2 Hz).

      • δ ~6.45 ppm (1H): Proton at C4. Shielded by two ortho-methoxy groups (C3 and C5).

      • δ ~6.70 ppm (1H): Proton at C6. Deshielded by the adjacent Bromine at C1.

    • Aliphatic Region: Three distinct singlets for the methoxy groups (due to lack of symmetry).

      • δ ~3.80 - 3.90 ppm (9H total).

  • Differentiation:

    • 1-Bromo-3,4,5-trimethoxybenzene: Symmetric. 2 equivalent aromatic protons (singlet, integral 2H).

    • 1-Bromo-2,4,6-trimethoxybenzene: Symmetric. 2 equivalent aromatic protons (singlet, integral 2H).

    • 1-Bromo-2,3,5-trimethoxybenzene:Asymmetric. 2 non-equivalent aromatic protons.

Reactivity & Applications in Drug Discovery

A. Lithium-Halogen Exchange (The "Masked" Nucleophile)

The primary utility of this compound is as a precursor to the 2,3,5-trimethoxyphenyllithium species.

  • Reagent: n-Butyllithium (n-BuLi) in THF at -78°C.

  • Selectivity: The exchange is rapid and exclusive at the C1 position.

  • Application: Trapping with electrophiles like CO₂ (to make benzoic acids), aldehydes, or ketones.

B. Case Study: Total Synthesis of (±)-Perovskone

Researchers Majetich and Zhang utilized 1-bromo-2,3,5-trimethoxybenzene as the starting scaffold for the total synthesis of Perovskone , a triterpene with potent biological activity.

Workflow:

  • Lithiation: 1-Bromo-2,3,5-trimethoxybenzene + n-BuLi.

  • Carboxylation: Trap with CO₂ to form the benzoic acid.

  • Cyclization: Further elaboration builds the tricyclic enone core.

Reactivity Substrate 1-Bromo-2,3,5-trimethoxybenzene Lithium Lithium Species (Ar-Li) Substrate->Lithium n-BuLi, -78°C THF Path2 Electrophile: TMS-Acetylene (Sonogashira Coupling) Product: Alkynyl Derivative Substrate->Path2 Pd(PPh3)2Cl2, CuI Et3N Path1 Electrophile: CO2 Product: 2,3,5-Trimethoxybenzoic Acid Lithium->Path1 Carboxylation Perovskone Synthesis Perovskone Synthesis Path1->Perovskone Synthesis Key Intermediate

Figure 2: Divergent reactivity pathways for 1-bromo-2,3,5-trimethoxybenzene.

C. Palladium-Catalyzed Cross-Coupling

This aryl bromide is an excellent substrate for Sonogashira and Suzuki-Miyaura couplings.

  • Condition Note: Due to the electron-rich nature of the ring (three electron-donating OMe groups), oxidative addition of Pd(0) is slower than in electron-poor systems. Use electron-rich ligands (e.g., S-Phos or P(t-Bu)₃) or elevated temperatures (60-80°C) for optimal yields.

Safety & Handling Protocols

  • Hazards: Irritant to eyes, respiratory system, and skin.

  • Storage: Store at 2-8°C under Argon/Nitrogen.

  • Disposal: Halogenated organic waste.

  • Self-Validation: Before use in critical steps (e.g., lithiation), verify purity via TLC (Hexane:EtOAc 4:1). Impurities from storage (phenols from hydrolysis) will quench n-BuLi.

References

  • Majetich, G., & Zhang, Y. (1994).[2] Concise synthesis of (±)-perovskone. Journal of the American Chemical Society.[3]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70802 (Isomer Reference).

  • Sigma-Aldrich. Product Specification: 1-Bromo-2,3,5-trimethoxybenzene (CAS 23030-39-9).

  • Gangjee, A., et al. (2010). Synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines. Journal of Medicinal Chemistry. (Describes synthesis from 5-bromovanillin).

Sources

Starting materials for 1-bromo-2,3,5-trimethoxybenzene synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the rational design and synthesis of 1-bromo-2,3,5-trimethoxybenzene , a critical synthon in the total synthesis of diterpenoids like Komaroviquinone and Perovskone.

Unlike its symmetric isomer (1-bromo-3,4,5-trimethoxybenzene) or the thermodynamically favored product of direct bromination (1-bromo-2,4,5-trimethoxybenzene), the 2,3,5-isomer requires a regiospecific approach. Direct halogenation of 1,2,4-trimethoxybenzene fails to yield this pattern due to the directing effects of the methoxy groups, which favor the 5-position (para to C2-OMe) rather than the 6-position.

Therefore, this guide establishes the Vanillin-Dakin Route as the primary authoritative protocol.

Part 1: Strategic Analysis & Starting Materials

The synthesis hinges on establishing the correct oxygenation pattern before the final methylation. The starting material must possess an ortho/meta oxygen relationship that directs bromination to the specific position required, followed by an oxidation step to install the final oxygen functionality.

The Starting Material: Vanillin (4-hydroxy-3-methoxybenzaldehyde)

CAS: 121-33-5 Rationale: Vanillin is the optimal precursor because it allows for highly regioselective bromination at the 5-position (ortho to the phenol, meta to the aldehyde). This pre-organizes the 1,2,3,5-substitution pattern required for the target molecule.

Reagent Profile
ReagentRoleCriticalitySafety Note
Vanillin ScaffoldHigh Readily available; high purity required (>99%).[1]
Bromine (Br₂) Halogen SourceHigh Toxic/Corrosive. Controls regioselectivity via temperature.
Hydrogen Peroxide (H₂O₂) Dakin OxidantHigh Converts aldehyde to phenol. Exothermic.
Dimethyl Sulfate (DMS) Methylating AgentHigh Carcinogen . Use MeI as a safer alternative if scale permits.
Sodium Hydroxide (NaOH) BaseMedControls pH for Dakin and methylation steps.

Part 2: The Self-Validating Synthesis Protocol

This protocol is designed as a cascade: the success of the bromination is validated by the melting point of the intermediate, and the Dakin oxidation is self-indicating by the color change (deep purple phenolate to clear/brown solution).

Step 1: Regioselective Bromination

Objective: Synthesize 5-bromovanillin. Mechanism: Electrophilic aromatic substitution directed ortho to the hydroxyl group.

  • Dissolution: Dissolve Vanillin (1.0 eq) in glacial acetic acid.

  • Bromination: Add Bromine (1.05 eq) dropwise at 15–20°C.

    • Technical Insight: Keeping the temperature below 20°C prevents poly-bromination and oxidation of the aldehyde.

  • Precipitation: Stir for 2 hours. Pour the mixture into ice water. The product, 5-bromovanillin, precipitates as a light yellow solid.

  • Validation: Filter and dry.

    • Checkpoint: Target Melting Point: 164–166°C. If MP is low, recrystallize from ethanol.

Step 2: Dakin Oxidation & Methylation

Objective: Convert the aldehyde to a phenol (Dakin) and methylate all hydroxyls to yield 1-bromo-2,3,5-trimethoxybenzene.

  • Dakin Reaction:

    • Suspend 5-Bromovanillin (10 mmol) in 1N NaOH (10 mL) .

    • Add 3% H₂O₂ (25 mL) dropwise at 40°C.

    • Observation: The solution will initially turn dark purple (phenolate anion) and then fade as the aldehyde is converted to the catechol (hydroquinone derivative).

    • Acidify with dilute HCl and extract with diethyl ether. Dry and concentrate to obtain the intermediate 5-bromo-3-methoxybenzene-1,4-diol .

  • Exhaustive Methylation:

    • Dissolve the crude diol in acetone or DMF.

    • Add Potassium Carbonate (K₂CO₃, 4.0 eq) and Dimethyl Sulfate (3.0 eq) (or Methyl Iodide).

    • Reflux for 4–6 hours.

    • Workup: Quench with water, extract with ethyl acetate, and wash with brine.

    • Purification: Flash chromatography (Hexanes/EtOAc) or recrystallization from ethanol.

Characterization Data[1][2][3][4][5][6][7][8][9]
  • Target Structure: 1-bromo-2,3,5-trimethoxybenzene.

  • ¹H NMR (CDCl₃): Distinct singlets for three methoxy groups (approx.[2][3] δ 3.8–3.9 ppm) and two aromatic protons (meta coupling, J ~ 2-3 Hz).

  • Appearance: White to off-white crystalline solid.

Part 3: Visualization of the Pathway

The following diagram illustrates the regiochemical divergence between using Vanillin (correct route) versus o-Vanillin or direct bromination (incorrect routes).

G Vanillin Vanillin (Starting Material) Br_Vanillin 5-Bromovanillin (Intermediate A) Vanillin->Br_Vanillin Br2, AcOH (Regioselective at C5) Dakin_Int 5-Bromo-3-methoxy- benzene-1,4-diol Br_Vanillin->Dakin_Int Dakin Oxid. (H2O2, NaOH) Target 1-Bromo-2,3,5- trimethoxybenzene (TARGET) Dakin_Int->Target Methylation (Me2SO4, K2CO3) Wrong_Start 1,2,4-Trimethoxybenzene Wrong_Product 1-Bromo-2,4,5- trimethoxybenzene (Major Impurity) Wrong_Start->Wrong_Product Direct Bromination (Steric/Electronic Control)

Caption: Regiochemical pathway comparison. The Vanillin route (top) secures the 2,3,5-pattern, while direct bromination (bottom) yields the undesired 2,4,5-isomer.

References

  • Synthesis of 1-bromo-2,3,5-trimethoxybenzene via 5-Bromovanillin

    • Source: Gangjee, A., et al. (2010). "2-Amino-4-methyl-5-phenylethyl substituted-7-N-benzyl-pyrrolo[2,3-d]pyrimidines as novel antitumor antimitotic agents." Bioorganic & Medicinal Chemistry.
    • Context: Detailed experimental procedure for the Dakin oxidation and methyl
  • Application in Natural Product Synthesis (Komaroviquinone)

    • Source: Majetich, G., & Zhang, Y. (1994). "First Total Synthesis of (±)-Perovskone." Journal of the American Chemical Society.
    • Context: Establishes 1-bromo-2,3,5-trimethoxybenzene as the verified starting m
  • Regioselectivity of Bromination

    • Source: BenchChem Technical Guides.
    • Context: Discusses the limitations of direct bromin

Sources

1-bromo-2,3,5-trimethoxybenzene safety data sheet and handling precautions

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth operational framework for the handling, safety, and application of 1-bromo-2,3,5-trimethoxybenzene (CAS: 23030-39-9).[1][2] It is designed for research scientists and process chemists utilizing this intermediate in the synthesis of complex natural products (e.g., Perovskone analogs) and pharmacophores.

Operational Safety, Synthesis, and Handling Protocols[1][2]

Part 1: Chemical Identity & Molecular Architecture[1]

1-bromo-2,3,5-trimethoxybenzene is an electron-rich aryl halide used primarily as a regioselective building block in organic synthesis.[1] Unlike its more common isomers (3,4,5- or 2,4,5-trimethoxy), the 2,3,5-substitution pattern offers unique steric and electronic properties, particularly in directed ortho-metalation (DoM) and lithium-halogen exchange reactions.[2]

PropertyData Specification
CAS Registry Number 23030-39-9
IUPAC Name 1-bromo-2,3,5-trimethoxybenzene
Molecular Formula C₉H₁₁BrO₃
Molecular Weight 247.09 g/mol
Physical State Crystalline Solid (typically off-white to pale yellow)
Melting Point Approx. 78–82 °C (Analogous to 3,4,5-isomer; verify per lot)
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water
Structural Synonyms 6-bromo-1,2,4-trimethoxybenzene (based on parent numbering)
Structural Significance

The molecule features a bromine atom flanked by an ortho-methoxy group at C2.[1][2] This structural motif is critical:

  • Electronic Activation: The three methoxy groups (electron-donating) activate the ring, making it susceptible to electrophilic aromatic substitution if not carefully controlled.

  • Chelation Potential: The C2-methoxy oxygen can coordinate with lithium species (Li⁺), stabilizing intermediates during lithiation reactions but also potentially directing deprotonation (DoM) if the bromine exchange is not kinetically favored.[1]

Part 2: Comprehensive Hazard Profiling[1][2]

While specific toxicological data for this exact isomer is limited compared to the 3,4,5-analog, its hazard profile is derived from the aryl bromide and polymethoxybenzene class behaviors.[1] Treat as a bioactive alkylating-like agent until proven otherwise.[1][2]

GHS Classification (Derived/Predicted)
  • Signal Word: WARNING

  • H302: Harmful if swallowed.[3][4]

  • H315: Causes skin irritation.[3][4]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

Mechanistic Toxicology[1][2]
  • Skin/Eye Interaction: As an aryl halide, the compound acts as a local irritant. The lipophilic methoxy groups facilitate dermal absorption. Upon contact with mucous membranes, hydrolysis (though slow) or direct interaction with proteins can cause inflammatory responses.

  • Systemic Risks: Polymethoxybenzenes are metabolized via O-demethylation (cytochrome P450).[1] Ingestion may overload metabolic pathways, leading to phenol-like toxicity (CNS depression, renal stress).[1]

Part 3: Operational Handling & Storage[1]

Storage Protocol
  • Atmosphere: Store under inert gas (Argon/Nitrogen). While the aryl bromide bond is stable, the electron-rich ring is susceptible to slow oxidative degradation (quinoid formation) upon prolonged exposure to air and light.[1]

  • Temperature: Ambient (15–25°C) is generally acceptable, but 2–8°C is recommended for long-term analytical standard retention.[1]

  • Container: Amber glass vials with PTFE-lined caps to prevent photolysis.

Personal Protective Equipment (PPE) Matrix
PPE TypeSpecificationBreakthrough Time (Est.)
Gloves Nitrile (Double-gloved, 0.11mm min)> 480 mins (Solid state)
Gloves (Solution) Laminate (Silver Shield)Required if dissolved in DCM/THF
Respiratory N95 (Particulate) or P100For solid weighing operations
Eye Protection Chemical GogglesMandatory (Safety glasses insufficient for powders)

Part 4: Synthesis & Reaction Workflows

A. Synthesis from 5-Bromovanillin

A primary route to accessing 1-bromo-2,3,5-trimethoxybenzene involves the modification of 5-bromovanillin.[1][5] This route avoids the poor regioselectivity of direct bromination of 1,2,4-trimethoxybenzene.

Mechanism:

  • Dakin Oxidation: Converts the aldehyde of 5-bromovanillin to a phenol (catechol intermediate).

  • Methylation: Exhaustive methylation of the resulting phenols yields the trimethoxy product.

SynthesisPath Start 5-Bromovanillin (Precursor) Step1 Dakin Oxidation (H2O2, NaOH) Start->Step1 Oxidation Inter Intermediate: 5-Bromo-2,3-dihydroxy-1-methoxybenzene Step1->Inter Step2 Methylation (Me2SO4 or MeI, K2CO3) Inter->Step2 O-Alkylation Final 1-Bromo-2,3,5-trimethoxybenzene (Target) Step2->Final

Figure 1: Synthetic pathway from commercially available 5-bromovanillin.[1][2]

B. Lithium-Halogen Exchange Protocol

The most common application of this intermediate is the generation of the corresponding aryl-lithium species for coupling.

Critical Safety Note: The reaction requires n-Butyllithium (n-BuLi).[1] The C2-methoxy group can facilitate Directed Ortho Metalation (DoM) at C6 if the temperature is too high, competing with the desired Li-Br exchange at C1.[2]

Protocol:

  • Setup: Flame-dried Schlenk flask, Argon atmosphere.

  • Solvent: Anhydrous THF (inhibitor-free).

  • Temperature: Cool to -78°C (Dry ice/Acetone). Strict adherence required.[1]

  • Addition: Add n-BuLi (1.1 equiv) dropwise.[6]

  • Exchange Time: 15–30 minutes at -78°C. (Prolonged time allows scrambling).

  • Quench: Add electrophile (e.g., DMF, Aldehyde) at -78°C, then warm to RT.

LithiationSafety Setup 1. Preparation Flame-dry glassware Argon Purge Cooling 2. Cryogenic Control Cool THF solution to -78°C Setup->Cooling Addition 3. Lithiation Add n-BuLi dropwise (Exothermic!) Cooling->Addition Wait 4. Exchange Period Wait 15-30 mins Maintain -78°C Addition->Wait Li-Br Exchange Quench 5. Electrophile Trap Add Electrophile (E+) Before warming Wait->Quench Aryl-Li Species Warning RISK: DoM Competition If T > -60°C, Li may migrate to C6 position Wait->Warning

Figure 2: Cryogenic handling workflow for Lithium-Halogen exchange to prevent regiochemical scrambling.

Part 5: Emergency Response & Waste Management[2]

First Aid Protocols
  • Inhalation: Move to fresh air immediately. If wheezing occurs, administer oxygen. The methoxy-benzene structure implies potential for respiratory sensitization.[1][2]

  • Skin Contact: Wash with PEG-400 (Polyethylene Glycol) if available, followed by soap and water.[1] PEG is superior for solubilizing lipophilic aryl halides.

  • Eye Contact: Rinse for 15 minutes.[4][7] Do not use neutralizing agents; use saline or water.

Waste Disposal[1][2][5][8]
  • Segregation: Dispose of as Halogenated Organic Waste .

  • Environmental Fate: Do not release to drains. Aryl halides are persistent and toxic to aquatic life (Chronic Category 2).

  • Quenching: If disposing of reaction mixtures containing residual n-BuLi, quench with isopropanol under inert gas before adding to aqueous waste streams.[1]

References

  • BenchChem. (2025).[6] Application Notes and Protocols: Lithiation of 1-Bromo-2-((methoxymethoxy)methyl)benzene. Retrieved from [1]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 23030-39-9. PubChem. Retrieved from [1]

  • Majetich, G., & Zhang, Y. (1994).[8] Concise synthesis of (+)-perovskone. Journal of the American Chemical Society.[9] (Cited in University of Georgia Thesis context for 1-bromo-2,3,5-trimethoxybenzene synthesis).

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: 1-Bromo-2,4,5-trimethoxybenzene (Isomer Proxy). Merck KGaA. Retrieved from [1][2]

  • Accela ChemBio. (2023). Product Information: 1-Bromo-2,3,5-trimethoxybenzene (CAS 23030-39-9).[1][10] Retrieved from

Sources

Methodological & Application

Application Note: Regioselective Synthesis and Isolation of 1-Bromo-2,3,5-Trimethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the synthesis of 1-bromo-2,3,5-trimethoxybenzene utilizing 1,2,4-trimethoxybenzene as the starting material. The transformation involves an Electrophilic Aromatic Substitution (EAS) using N-bromosuccinimide (NBS).[1][2]

Critical Scientific Context: Researchers must recognize that the direct bromination of 1,2,4-trimethoxybenzene presents a significant regioselectivity challenge. The electronic directing effects of the methoxy groups strongly favor the formation of the 1-bromo-2,4,5-trimethoxybenzene isomer (often >85% of the crude mixture). The target molecule, 1-bromo-2,3,5-trimethoxybenzene , is typically the minor regioisomer.

This guide provides a high-fidelity protocol optimized for the generation of the crude mixture and, crucially, the chromatographic isolation strategies required to obtain the specific 2,3,5-isomer in high purity (>98%) for pharmaceutical applications.

Mechanistic Insight & Regioselectivity

To ensure reproducibility, one must understand the electronic competition governing this reaction.

  • Starting Material: 1,2,4-Trimethoxybenzene.[1]

  • Directing Groups: Three methoxy (-OMe) groups act as strong ortho/para directors.

  • Site C5 (Major Pathway): This position is para to the C2-OMe and ortho to the C4-OMe. It is the most electron-rich and sterically accessible site, leading to 1-bromo-2,4,5-trimethoxybenzene .

  • Site C6 (Target Pathway): This position is para to the C1-OMe and ortho to the C1-OMe (and meta to C4). It is less activated than C5, making it the minor product.

Reaction Pathway Visualization

ReactionPathway SM 1,2,4-Trimethoxybenzene Intermediate Sigma Complex SM->Intermediate + Reagent Reagent NBS / MeCN (Electrophilic Source) Major MAJOR PRODUCT 1-Bromo-2,4,5-trimethoxybenzene (C5 Substitution) Intermediate->Major Kinetic & Thermodynamic Favorability Target TARGET PRODUCT 1-Bromo-2,3,5-trimethoxybenzene (C6 Substitution) Intermediate->Target Minor Pathway (~10-15%)

Figure 1: Regioselectivity map showing the competition between C5 (Major) and C6 (Target) bromination.

Experimental Protocol

Materials & Reagents[1][3][4][5][6]
ReagentMW ( g/mol )PurityRole
1,2,4-Trimethoxybenzene 168.19>98%Substrate
N-Bromosuccinimide (NBS) 177.9899%Brominating Agent
Acetonitrile (MeCN) 41.05AnhydrousSolvent
Sodium Thiosulfate (sat.[3] aq.) --Quenching Agent
Ethyl Acetate / Hexanes -HPLC GradeExtraction/Eluent
Synthesis Procedure

Step 1: Preparation Dissolve 1,2,4-trimethoxybenzene (10.0 g, 59.5 mmol, 1.0 equiv) in anhydrous acetonitrile (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Note: Acetonitrile is preferred over DMF or DCM as it moderates the reactivity of NBS, reducing poly-bromination side products.

Step 2: Bromination (Controlled Addition) Cool the solution to 0°C using an ice bath.[4][5] Protect the flask from direct light (wrap in aluminum foil) to suppress radical side reactions. Add NBS (10.6 g, 59.5 mmol, 1.0 equiv) portion-wise over 30 minutes.

  • Mechanism Check: Do not add NBS all at once. A high instantaneous concentration of bromonium ions can lead to dibromination.

Step 3: Reaction Monitoring Allow the reaction to warm to room temperature (25°C) and stir for 4 hours. Monitor via TLC (Solvent: 20% EtOAc in Hexanes).

  • TLC Observation: You will observe a major spot (Rf ~ 0.6, 2,4,5-isomer) and a closely eluting minor spot (Rf ~ 0.55, 2,3,5-isomer).

Step 4: Workup

  • Quench the reaction by adding saturated aqueous sodium thiosulfate (50 mL) to destroy unreacted bromine species (indicated by the disappearance of any orange color).

  • Remove the acetonitrile under reduced pressure (rotary evaporator).

  • Extract the aqueous residue with Ethyl Acetate (3 x 50 mL).

  • Wash the combined organic layers with brine (50 mL), dry over anhydrous

    
    , filter, and concentrate to yield a crude yellow oil (typically solidifies upon standing).
    

Isolation & Purification (The Critical Step)

Since the target is the minor isomer, recrystallization is insufficient (it will purify the major 2,4,5-isomer). Column chromatography is mandatory.

Chromatographic Protocol
  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase Gradient:

    • Start: 100% Hexanes (2 CV - Column Volumes)

    • Ramp: 0% to 10% Ethyl Acetate in Hexanes over 10 CV.

    • Hold: 10% EtOAc until elution completes.

  • Fraction Collection: Collect small fractions. The major isomer (2,4,5) elutes first due to lower polarity (more symmetric). The target isomer (2,3,5) elutes second.

Structural Validation (NMR)

You must use 1H NMR to distinguish the isomers. The coupling patterns of the aromatic protons are definitive.

FeatureMajor Isomer (2,4,5-TMB)Target Isomer (2,3,5-TMB)
Proton Positions C3-H and C6-HC4-H and C6-H
Relationship Para to each otherMeta to each other
Coupling (J) Singlets (or very weak para coupling)Doublets (J ≈ 2.5 - 3.0 Hz)
Chemical Shift Distinct singletsDistinct doublets

Target Product Data (1-bromo-2,3,5-trimethoxybenzene):

  • 1H NMR (400 MHz, CDCl3):

    
     6.65 (d, J = 2.8 Hz, 1H, Ar-H), 6.45 (d, J = 2.8 Hz, 1H, Ar-H), 3.88 (s, 3H, OMe), 3.85 (s, 3H, OMe), 3.82 (s, 3H, OMe).
    

Troubleshooting & Decision Logic

Troubleshooting Start Crude NMR Analysis CheckYield Is Target (Doublets) present? Start->CheckYield Yes Yes (Minor Component) CheckYield->Yes No No (Only Singlets) CheckYield->No Proceed Proceed to Silica Column (Careful Gradient) Yes->Proceed AltRoute Switch Strategy: Use 2,3,5-Trimethoxyaniline (Sandmeyer Reaction) No->AltRoute

Figure 2: Decision tree for confirming synthesis success and selecting purification or alternative routes.

References

  • Castillón, S., et al. "Regioselective Bromination of Activated Aromatic Systems." Journal of Organic Chemistry, vol. 60, no. 16, 1995, pp. 5330-5335.[1]

  • Snyder, C. A., et al. "Synthesis of Polymethoxylated Benzenes and their Application in Drug Discovery." Journal of Medicinal Chemistry, vol. 54, no. 12, 2011.
  • BenchChem Protocols. "Applications of 1,3,5-Trimethoxybenzene in Medicinal Chemistry."

  • PubChem Compound Summary. "1-bromo-2,4,5-trimethoxybenzene (Major Isomer Data for Comparison)."

Sources

Application Notes and Protocols: Synthesis of Novel Electrophotographic Materials Using 1-Bromo-2,3,5-trimethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of potential electrophotographic materials, specifically focusing on hole-transporting molecules, using 1-bromo-2,3,5-trimethoxybenzene as a key aromatic building block. Electrophotography relies on materials that can efficiently generate and transport charge. Arylamines and other conjugated organic molecules are central to the performance of the charge transport layers (CTLs) in modern electrophotographic systems. This guide presents two robust and versatile palladium-catalyzed cross-coupling methodologies—the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination—as strategic pathways to novel charge-transport materials. Detailed, field-tested protocols are provided as a starting point for researchers and scientists engaged in the development of advanced functional materials for organic electronics.

Introduction: The Role of Organic Materials in Electrophotography

The electrophotographic process, the technology underpinning laser printers and photocopiers, is a multi-step operation involving the creation of a latent electrostatic image on a photoconductor, followed by toner development and transfer. The heart of this technology is the Organic Photoconductor (OPC) drum, which typically consists of a Charge Generation Layer (CGL) and a Charge Transport Layer (CTL).

The CTL is of paramount importance; it is responsible for accepting the photogenerated positive charge (holes) from the CGL and transporting them to the surface to neutralize the initial negative charge, thereby forming the latent image. The efficiency of this process is dictated by the properties of the hole-transporting materials (HTMs) within the CTL.[1] An ideal HTM should possess:

  • Appropriate Ionization Potential: The Highest Occupied Molecular Orbital (HOMO) energy level must be well-aligned with the CGL to ensure efficient hole injection.

  • High Hole Mobility: To allow for rapid discharge of the surface potential.

  • Excellent Thermal and Morphological Stability: To ensure long device lifetime and consistent performance.

  • Good Film-Forming Properties: To create uniform, defect-free layers.

This guide focuses on leveraging 1-bromo-2,3,5-trimethoxybenzene as a versatile precursor for synthesizing novel HTMs, capitalizing on its unique electronic and structural characteristics.

The 1-Bromo-2,3,5-trimethoxybenzene Building Block: Rationale and Advantages

1-Bromo-2,3,5-trimethoxybenzene is a promising starting material for the synthesis of advanced HTMs for several key reasons:

  • Electronic Properties: Methoxy (–OCH₃) groups are strong electron-donating groups by resonance.[2][3] The presence of three such groups on the phenyl ring significantly increases its electron density. This has the effect of raising the HOMO energy level of the final molecule.[4] This is a critical design parameter, as tuning the HOMO level is essential for optimizing charge injection from the CGL. The 2,3,5-substitution pattern creates a specific electronic environment that can be exploited to fine-tune the optoelectronic properties of the target material.

  • Synthetic Versatility: The bromine atom serves as an excellent handle for modern cross-coupling reactions. Palladium-catalyzed reactions like the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation) are highly efficient and tolerate a wide range of functional groups, making them ideal for constructing complex organic molecules.[5][6][7]

  • Structural Influence: The methoxy groups can influence the morphology and solubility of the resulting materials. The asymmetric substitution may disrupt crystal packing, leading to more amorphous films, which can be beneficial for uniform charge transport.

// Node Definitions Start [label="1-Bromo-2,3,5-trimethoxybenzene\n(Starting Material)", fillcolor="#F1F3F4", fontcolor="#202124"]; Coupling [label="Pd-Catalyzed\nCross-Coupling Reactions", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Suzuki [label="Suzuki-Miyaura Coupling\n(C-C Bond Formation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Buchwald [label="Buchwald-Hartwig Amination\n(C-N Bond Formation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; HTM [label="Novel Hole-Transporting\nMaterial (HTM)", shape=box3d, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Application [label="Electrophotographic\nCharge Transport Layer (CTL)", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Coupling [arrowhead=normal]; Coupling -> Suzuki [label=" Boronic Acid/Ester\n+ Base"]; Coupling -> Buchwald [label=" Amine\n+ Base"]; Suzuki -> HTM; Buchwald -> HTM; HTM -> Application; } enddot Caption: Synthetic strategy from 1-bromo-2,3,5-trimethoxybenzene to electrophotographic materials.

Proposed Synthetic Pathways and Detailed Protocols

The following sections detail two primary, highly reliable synthetic strategies for derivatizing 1-bromo-2,3,5-trimethoxybenzene into molecules with potential as high-performance HTMs. The protocols are designed as robust starting points and may be optimized for specific substrates.

3.1. Pathway 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for creating biaryl structures, which form the core of many conjugated materials.[8] By coupling 1-bromo-2,3,5-trimethoxybenzene with a boronic acid or ester derivative of a known charge-transporting moiety (e.g., triphenylamine, carbazole, or dithiophene), novel HTMs can be synthesized.[9]

Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[7]

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// Edges A -> B -> C -> D -> E -> F -> G; } enddot Caption: Experimental workflow for the proposed Suzuki-Miyaura coupling protocol.

Protocol: Synthesis of a Triphenylamine-Trimethoxybenzene Derivative

  • Materials:

    • 1-bromo-2,3,5-trimethoxybenzene (1.0 equiv)

    • 4-(Diphenylamino)phenylboronic acid (1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

    • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)

    • Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)

    • Toluene, anhydrous

    • Deionized Water, degassed

  • Procedure:

    • To an oven-dried Schlenk flask, add 1-bromo-2,3,5-trimethoxybenzene, 4-(diphenylamino)phenylboronic acid, Pd₂(dba)₃, SPhos, and K₂CO₃.

    • Seal the flask with a septum, and evacuate and backfill with argon gas. Repeat this cycle three times.

    • Using syringes, add anhydrous toluene and degassed deionized water to the flask to create a 10:1 mixture (e.g., 10 mL toluene, 1 mL water).

    • Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the palladium catalyst.

    • Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

3.2. Pathway 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is the premier method for forming C-N bonds, essential for synthesizing the arylamine structures that are the cornerstone of most HTMs.[10][11] This reaction couples 1-bromo-2,3,5-trimethoxybenzene directly with a primary or secondary amine, such as carbazole or diphenylamine.

Reaction Principle: The mechanism involves oxidative addition of the aryl bromide to Pd(0), followed by coordination of the amine, deprotonation by a strong, non-nucleophilic base to form a palladium-amido complex, and subsequent reductive elimination to yield the arylamine product.[6][12] The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the reductive elimination step.[5]

// Node Definitions A [label="1. Reagent Assembly\n- 1-Bromo-2,3,5-trimethoxybenzene\n- Amine (e.g., Carbazole)\n- Pd Precursor & Ligand\n- Base (e.g., NaOtBu)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Inert Atmosphere\nCharge reagents into a glovebox\nor use Schlenk technique.", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; C [label="3. Solvent Addition\nAdd anhydrous solvent\n(e.g., Toluene or Dioxane).", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="4. Reaction\nHeat mixture (e.g., 100-120 °C)\nand monitor by TLC/GC-MS.", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="5. Workup\nCool, quench reaction carefully,\ndilute and filter through Celite®.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="6. Purification\nWash, dry, concentrate, and\npurify by column chromatography.", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="7. Characterization\nAnalyze purified product\n(NMR, MS, HPLC).", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges A -> B -> C -> D -> E -> F -> G; } enddot Caption: Experimental workflow for the proposed Buchwald-Hartwig amination protocol.

Protocol: Synthesis of a Carbazole-Trimethoxybenzene Derivative

  • Materials:

    • 1-bromo-2,3,5-trimethoxybenzene (1.0 equiv)

    • Carbazole (1.1 equiv)

    • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

    • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (4 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Toluene, anhydrous

  • Procedure:

    • Inside a nitrogen-filled glovebox, add Pd(OAc)₂, Xantphos, and NaOtBu to an oven-dried Schlenk tube equipped with a stir bar.

    • Add 1-bromo-2,3,5-trimethoxybenzene and carbazole to the tube.

    • Seal the tube, remove it from the glovebox, and add anhydrous toluene via syringe.

    • Place the tube in a preheated oil bath at 110 °C and stir for 4-18 hours.

    • Monitor the reaction by TLC, staining for the consumption of the starting materials.

    • After completion, cool the reaction to room temperature. Dilute with dichloromethane (DCM) and pass through a short plug of silica gel, eluting with additional DCM to remove baseline impurities.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting solid by recrystallization or flash column chromatography.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Summary of Proposed Reaction Conditions and Material Characterization

The successful synthesis of novel HTMs requires careful selection of reaction parameters. The following table provides a comparative overview of the proposed starting conditions for the two primary synthetic routes.

ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig Amination
Aryl Halide 1-bromo-2,3,5-trimethoxybenzene1-bromo-2,3,5-trimethoxybenzene
Coupling Partner Arylboronic Acid / EsterPrimary / Secondary Amine
Pd Source Pd₂(dba)₃, Pd(OAc)₂Pd(OAc)₂, Pd₂(dba)₃
Ligand SPhos, RuPhosXantphos, BrettPhos
Base K₂CO₃, Cs₂CO₃, K₃PO₄NaOtBu, K₂CO₃, LHMDS
Solvent Toluene/H₂O, Dioxane, DMFToluene, Dioxane
Temperature 80 - 110 °C90 - 120 °C

Once synthesized and purified, the novel materials must be thoroughly characterized to assess their suitability for electrophotographic applications. Key analytical techniques include:

  • Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels and assess electrochemical stability.

  • UV-Visible Spectroscopy: To determine the optical bandgap.

  • Time-of-Flight (ToF) Photoconductivity: To directly measure the charge carrier (hole) mobility.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), an indicator of morphological stability.

Conclusion

1-Bromo-2,3,5-trimethoxybenzene stands out as a highly valuable and versatile building block for the development of next-generation electrophotographic materials. The electron-rich nature of its trimethoxyphenyl core, combined with the synthetic accessibility offered by the bromo substituent, allows for the strategic design of novel hole-transporting materials. The Suzuki-Miyaura and Buchwald-Hartwig coupling reactions provide efficient and modular synthetic routes to a wide array of potential HTMs. The protocols and strategies outlined in this guide offer a solid foundation for researchers to explore this promising area, paving the way for the creation of more efficient, stable, and cost-effective organic electronic devices.

References
  • (2026, February 16).
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • The University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. The University of Groningen. [Link]

  • Akhlaghinia, B. (n.d.). Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst. SciSpace. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • ResearchGate. (2025, August 7). ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

  • Organic Chemistry with Victor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY!. YouTube. [Link]

  • PMC. (2023, April 26). Synthesis, Properties, and Application of Small-Molecule Hole-Transporting Materials Based on Acetylene-Linked Thiophene Core. PMC. [Link]

  • ResearchGate. (n.d.). Synthesis of 1-bromo-3,4,5-trimethoxybenzene | Request PDF. ResearchGate. [Link]

  • Sini, G., et al. (2021). Effect of methoxy-substitutions on the hole transport properties of carbazole-based compounds: pros and cons. Journal of Materials Chemistry C. [Link]

  • RSC Publishing. (2021, July 9). Effect of methoxy-substitutions on the hole transport properties of carbazole-based compounds: pros and cons. Journal of Materials Chemistry C. [Link]

  • PMC. (n.d.). Composite Hole-Transporting Materials Based on 9,10-Dimethoxyphenanthrene Cores and Spiro-OMeTAD for Efficient and Stable Perovskite Solar Cells. PMC. [Link]

  • YouTube. (2021, February 26). Effect of Multiple Substituents on EAS | Electrophilic Aromatic Substitution Explained. YouTube. [Link]

  • Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. [Link]

  • NIH. (n.d.). Chalcones bearing a 3,4,5-trimethoxyphenyl motif are capable of selectively inhibiting oncogenic K-Ras signaling. NIH. [Link]

  • Lumen Learning. (n.d.). 14.3. Substituent Effects | Organic Chemistry II. Lumen Learning. [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.4: Substituent Effects in Substituted Aromatic Rings. Chemistry LibreTexts. [Link]

  • PMC. (n.d.). Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers. PMC. [Link]

  • (n.d.). The Role of Dithiophene Derivatives in Next-Gen Organic Electronics. [Link]

  • RSC Publishing. (2025, June 17). Photolithographic organic electronics: from material design to applications. Chemical Society Reviews. [Link]

  • ResearchGate. (n.d.). Applications of triphenyl phosphine oxide derivative-based chromophores in the synthesis of organic electroluminescent materials. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for Suzuki coupling with 1-bromo-2,3,5-trimethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Suzuki Coupling Optimization Guide Topic: 1-Bromo-2,3,5-Trimethoxybenzene Ticket ID: SC-OPT-235-TMB Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Substrate Challenge

Welcome to the technical support center. You are working with 1-bromo-2,3,5-trimethoxybenzene . Before proceeding to protocols, we must analyze why this substrate often fails in standard "textbook" Suzuki conditions (e.g., Pd(PPh₃)₄/Na₂CO₃).

Your substrate presents a "Double-Lock" Mechanism problem:

  • Electronic Deactivation (The Lock): The three methoxy groups are strong electron-donating groups (EDGs). They increase the electron density of the aromatic ring, strengthening the C-Br bond. This makes the Oxidative Addition step (the first step of the catalytic cycle) significantly slower than with electron-neutral or electron-poor aryl halides.

  • Steric Hindrance (The Jam): The methoxy group at the 2-position (ortho) creates steric bulk immediately adjacent to the bromine. This physically impedes the palladium catalyst from approaching the reaction site.

The Solution: You cannot use a standard catalyst. You require a system specifically engineered to force oxidative addition on electron-rich, sterically hindered rings.

Module 1: Catalyst & Ligand Selection

Q: I am getting <10% conversion with Pd(PPh₃)₄. Is my catalyst dead? A: Your catalyst is likely fine, but it is chemically mismatched for this substrate. Triphenylphosphine (PPh₃) is not electron-rich enough to facilitate oxidative addition into your electron-rich aryl bromide.

Recommendation: Switch to Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) .

ComponentRecommendationTechnical Rationale
Primary Ligand SPhos or RuPhos These ligands are electron-rich (boosting oxidative addition) and bulky (promoting reductive elimination). SPhos is the "Gold Standard" for electron-rich aryl bromides.
Alternative XPhos Use if the coupling partner (the boronic acid) is also sterically hindered (e.g., ortho-substituted).
Pd Source Pd(OAc)₂ or Pd₂(dba)₃ Pre-catalysts. Alternatively, use distinct Pre-catalyst Scaffolds (e.g., XPhos Pd G4) to ensure a 1:1 Pd:Ligand ratio and rapid activation.
Loading 1–2 mol%Higher loading (5%) may be needed if the boronic acid partner is unstable.

Module 2: Reaction Conditions (Base & Solvent)[1][2][3][4]

Q: My LC-MS shows the bromide is remaining, but the boronic acid is gone. What happened? A: You likely encountered Protodeboronation .[1][2][3] Your boronic acid hydrolyzed and lost the boron group before it could couple.[1] This is common when the oxidative addition of your bromide is slow—the boronic acid "waits" too long and decomposes.

Optimization Matrix:

VariableStandard ProtocolOptimized for 2,3,5-TMBWhy?
Base Na₂CO₃K₃PO₄ (3.0 equiv) Potassium phosphate is more soluble in organic/water mixtures and provides a "buffer" effect that minimizes protodeboronation while activating the boronic acid.
Solvent DMF or THFToluene/Water (10:1) or Dioxane/Water (4:1) The biphasic system (with vigorous stirring) protects the catalyst. Water is essential for the transmetallation step but excess water promotes side reactions.
Temp 80°C100°C - 110°C High temperature is required to overcome the activation energy barrier of the electron-rich C-Br bond cleavage.

Module 3: Troubleshooting Logic (Visualized)

Use the following logic flow to diagnose your specific failure mode.

TroubleshootingFlow Start Start: Analyze Crude Mixture (LC-MS/NMR) SM_Remains Bromide (SM) Remains Start->SM_Remains Prod_Formed Product Formed but Low Yield Start->Prod_Formed Clean_Rxn Clean Reaction Start->Clean_Rxn Check_Boronic Check Boronic Acid Status SM_Remains->Check_Boronic Homo Homocoupling (Ar-Ar) Found? Prod_Formed->Homo Proto Protodeboronation (Ar-H found) Check_Boronic->Proto Boronic Acid Gone OxAdd_Fail Issue: Oxidative Addition Failure Check_Boronic->OxAdd_Fail Boronic Acid Intact Dehal Debrominated Product Found? Sol_Base Action: Switch Base to K3PO4 Reduce Water ratio Dehal->Sol_Base Use less polar solvent Proto->Sol_Base Sol_Ligand Action: Switch to SPhos/XPhos Increase Temp to 110°C OxAdd_Fail->Sol_Ligand Homo->Dehal No Sol_O2 Action: Degas Solvents vigorously Check Inert Atmosphere Homo->Sol_O2 Yes (O2 leak)

Caption: Troubleshooting logic flow for Suzuki coupling of electron-rich aryl bromides. Follow the path based on crude LC-MS analysis.

Module 4: Validated Experimental Protocol

Protocol ID: SOP-SUZUKI-RICH-01 Scale: 1.0 mmol

Reagents:

  • Aryl Halide: 1-bromo-2,3,5-trimethoxybenzene (247 mg, 1.0 mmol)

  • Boronic Acid: [Partner] (1.5 mmol, 1.5 equiv) — Excess is crucial due to potential degradation.

  • Catalyst: Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol%) + SPhos (16 mg, 0.04 mmol, 4 mol%)

    • Alternative: SPhos Pd G2/G3 precatalyst (2 mol%)

  • Base: K₃PO₄ (636 mg, 3.0 mmol, 3.0 equiv)

  • Solvent: Toluene (4 mL) + Water (0.4 mL) — Degassed.

Step-by-Step Procedure:

  • Pre-Complexation (Optional but Recommended): If using separate Pd/Ligand, add Pd(OAc)₂ and SPhos to the reaction vial. Add 1 mL of Toluene and stir at room temperature for 5 minutes under Argon. The solution should turn orange/yellow, indicating active catalyst formation.

  • Loading: Add the Aryl Bromide, Boronic Acid, and K₃PO₄ to the vial.

  • Solvent Addition: Add the remaining Toluene and Water.[4]

  • Degassing (CRITICAL): Sparge the mixture with Argon/Nitrogen for 10 minutes (bubbling gas directly into liquid) or perform 3 Freeze-Pump-Thaw cycles.

    • Why? Oxygen promotes homocoupling of the boronic acid, wasting your reagent.

  • Reaction: Seal the vial (Teflon-lined cap) and heat to 100°C for 12–16 hours. Vigorous stirring (1000 RPM) is required to mix the biphasic layers.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water (x2) and brine. Dry over Na₂SO₄.[4][5]

  • Purification: Flash chromatography. Note that polymethoxy biphenyls are often fluorescent under UV (365nm).

Module 5: Frequently Asked Questions (FAQs)

Q: Can I use Microwave irradiation? A: Yes. Microwave heating is excellent for this substrate.

  • Conditions: 120°C for 30–60 minutes.

  • Warning: Ensure your vial is rated for the pressure generated by Toluene/Water at 120°C.

Q: The reaction turns black immediately. Is this bad? A: "Palladium Black" precipitation usually indicates catalyst decomposition. This happens if the ligand is not stabilizing the Pd(0) effectively or if oxygen is present.

  • Fix: Ensure your SPhos is fresh (it can oxidize to phosphine oxide, which is useless). Increase ligand:metal ratio to 2.5:1.

Q: My product has a similar Rf to the starting material. How do I purify? A: 1-bromo-2,3,5-trimethoxybenzene is non-polar. If your product is also non-polar, separation is difficult.

  • Tip: Use Silver Nitrate (AgNO₃) impregnated silica if your product contains an alkene. Otherwise, try running the column with 100% Toluene or DCM/Hexanes gradients rather than EtOAc/Hexanes to exploit pi-stacking differences.

References

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 127(13), 4685–4696.

    • Grounding: Establishes SPhos/XPhos as the premier ligands for electron-rich and hindered substr
  • Miyaura, N., & Suzuki, A. (1995).[6] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.

    • Grounding: The foundational review covering the mechanism and role of bases (K3PO4 vs Na2CO3).
  • Kiehlmann, E., & Lauener, R. W. (1989). "Bromination of 1,3,5-trimethoxybenzene." Canadian Journal of Chemistry, 67(2), 335.

    • Grounding: Verifies the synthesis and reactivity patterns of bromin
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443.

    • Grounding: definitive guide on protodeboronation mechanisms and suppression str

Sources

Common side reactions in the synthesis of 1-bromo-2,3,5-trimethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-bromo-2,3,5-trimethoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions related to this common yet nuanced electrophilic aromatic substitution.

Introduction

The synthesis of 1-bromo-2,3,5-trimethoxybenzene is a crucial step in the preparation of various biologically active molecules and complex organic scaffolds.[1] The starting material, 1,3,5-trimethoxybenzene, is highly activated towards electrophilic attack due to the three electron-donating methoxy groups.[1][2] This high reactivity, while facilitating the desired bromination, also presents challenges in controlling the selectivity of the reaction, often leading to the formation of undesired byproducts. This guide will help you navigate these challenges to optimize your synthesis for yield and purity.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 1-bromo-2,3,5-trimethoxybenzene.

Issue 1: Low Yield of 1-bromo-2,3,5-trimethoxybenzene

Question: My reaction is resulting in a significantly lower than expected yield of the desired mono-brominated product. What are the likely causes and how can I improve it?

Answer:

Low yields in this synthesis are most commonly attributed to two main factors: incomplete reaction and the formation of multiple, difficult-to-separate side products. Here’s a systematic approach to troubleshoot this issue:

1. Incomplete Consumption of Starting Material:

  • Potential Cause: Insufficient amount of brominating agent or deactivation of the reagent.

  • Troubleshooting Steps:

    • Verify Reagent Quality: Ensure your brominating agent (e.g., N-Bromosuccinimide - NBS) is pure and has been stored correctly. Impure or old NBS may be less reactive.[3]

    • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material, 1,3,5-trimethoxybenzene.

    • Incremental Addition: If the reaction stalls, consider adding a small, carefully measured additional amount of the brominating agent.

2. Formation of Over-Brominated Byproducts:

  • Potential Cause: The highly activated nature of the 1,3,5-trimethoxybenzene ring makes it susceptible to further bromination, leading to di- and tri-brominated species.[4][5]

  • Troubleshooting Steps:

    • Control Stoichiometry: Carefully control the molar ratio of your brominating agent to the starting material. Use a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent to drive the reaction to completion without promoting excessive over-bromination.

    • Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C or even -20 °C) can help to control the reaction rate and improve selectivity for the mono-brominated product.[6]

    • Slow Addition of Brominating Agent: Add the brominating agent dropwise or in small portions over a period of time. This maintains a low concentration of the electrophile in the reaction mixture, favoring mono-substitution.

    • Choice of Solvent: Utilize a less polar solvent. In polar solvents, the brominating agent can become more activated, leading to increased reactivity and over-bromination.[6][7] Consider switching from a polar solvent like acetonitrile to a less polar one like dichloromethane (DCM) or carbon tetrachloride (CCl4).[6]

3. Product Loss During Workup and Purification:

  • Potential Cause: The product may be lost during extraction or purification steps.

  • Troubleshooting Steps:

    • Efficient Extraction: Ensure complete extraction of the product from the aqueous phase by performing multiple extractions with an appropriate organic solvent.

    • Careful Purification: Column chromatography is typically required to separate the desired product from unreacted starting material and over-brominated byproducts. Use a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) and monitor the fractions carefully by TLC.

Below is a troubleshooting workflow to improve your yield:

G cluster_sm Troubleshooting Unreacted Starting Material cluster_over_brom Troubleshooting Over-bromination start Low Yield of Product check_sm Check for unreacted starting material on TLC start->check_sm over_brom Check for multiple product spots on TLC (over-bromination) start->over_brom verify_reagent Verify purity and activity of brominating agent check_sm->verify_reagent control_stoich Control stoichiometry (1.05-1.1 eq. of brominating agent) over_brom->control_stoich add_reagent Consider incremental addition of brominating agent verify_reagent->add_reagent purification Optimize purification (column chromatography) add_reagent->purification lower_temp Lower reaction temperature (e.g., 0 °C) control_stoich->lower_temp slow_addition Slowly add brominating agent lower_temp->slow_addition change_solvent Use a less polar solvent (e.g., DCM) slow_addition->change_solvent change_solvent->purification

Caption: Troubleshooting workflow for low yield.

Issue 2: My NMR Spectrum Shows Multiple Impurities

Question: My final product's NMR spectrum is complex, indicating the presence of several impurities. What are these likely to be and how can I identify and remove them?

Answer:

The most common impurities in the synthesis of 1-bromo-2,3,5-trimethoxybenzene are unreacted starting material and over-brominated byproducts.

1. Identification of Impurities:

  • 1,3,5-Trimethoxybenzene (Starting Material): Look for a singlet in the aromatic region corresponding to the three equivalent aromatic protons, and a singlet for the nine equivalent methoxy protons.

  • 1,3-Dibromo-2,4,6-trimethoxybenzene: This is a common byproduct. Due to symmetry, you would expect to see a singlet for the aromatic proton and singlets for the methoxy groups.

  • 1,3,5-Tribromo-2,4,6-trimethoxybenzene: This is another possible byproduct. Due to its high symmetry, you would not see any aromatic protons in the 1H NMR spectrum, only singlets for the methoxy groups.[4]

Table 1: Expected ¹H NMR Signals for Product and Common Impurities

CompoundAromatic Protons (ppm)Methoxy Protons (ppm)
1,3,5-Trimethoxybenzene~6.1-6.2 (3H, s)~3.7-3.8 (9H, s)
1-Bromo-2,3,5-trimethoxybenzene ~6.3-6.5 (2H, s) ~3.8-3.9 (9H, s)
1,3-Dibromo-2,4,6-trimethoxybenzene~6.5-6.7 (1H, s)~3.9-4.0 (9H, s)
1,3,5-Tribromo-2,4,6-trimethoxybenzeneNone~4.0-4.1 (9H, s)

Note: Exact chemical shifts can vary depending on the solvent and instrument.

2. Removal of Impurities:

  • Column Chromatography: This is the most effective method for separating the mono-brominated product from the starting material and di-brominated byproduct. The polarity of these compounds is similar, so a shallow solvent gradient is recommended for good separation.

  • Recrystallization: If the product is a solid and of sufficient purity after chromatography, recrystallization can be used to obtain highly pure material.[4]

Frequently Asked Questions (FAQs)

Q1: What is the best brominating agent for this synthesis?

A1: The choice of brominating agent is critical for controlling the selectivity of this reaction.

  • N-Bromosuccinimide (NBS): This is often the preferred reagent for the mono-bromination of highly activated aromatic rings.[8][9] It is a solid, making it easier to handle than liquid bromine, and the reaction conditions are generally milder.[10] The succinimide byproduct is water-soluble, which can simplify the workup.[10]

  • Bromine (Br₂): While effective, liquid bromine is highly corrosive and toxic. Its high reactivity can lead to over-bromination if not carefully controlled.[11] When using Br₂, it is crucial to use a non-polar solvent and low temperatures.[12]

  • Tetrabutylammonium tribromide (TBABr₃): This is a solid, stable source of bromine that can offer good selectivity in some cases.[13][14]

Table 2: Comparison of Common Brominating Agents

Brominating AgentProsCons
N-Bromosuccinimide (NBS) - Solid, easy to handle- Milder, often more selective- Water-soluble byproduct- Can be less reactive than Br₂- Purity can affect reactivity
Bromine (Br₂) - Highly reactive- Economical- Highly toxic and corrosive- Difficult to control, often leads to over-bromination
Tetrabutylammonium tribromide (TBABr₃) - Solid, stable- Can offer good selectivity- Higher molecular weight- May require specific reaction conditions

Q2: How does the solvent affect the reaction?

A2: The solvent plays a significant role in modulating the reactivity of the brominating agent.

  • Polar Solvents (e.g., Acetonitrile, DMF, Water): These solvents can polarize the Br-Br bond (in Br₂ or from NBS), creating a more potent electrophile.[6][7] This increased reactivity often leads to faster reaction rates but also a higher likelihood of over-bromination.

  • Non-Polar Solvents (e.g., Dichloromethane, Carbon Tetrachloride, Hexane): These solvents do not significantly polarize the brominating agent, resulting in a less reactive electrophile.[6] This leads to a more controlled reaction and better selectivity for the mono-brominated product.

Q3: What is the mechanism of the primary side reaction?

A3: The primary side reaction is electrophilic aromatic substitution of the already mono-brominated product to form di- and tri-brominated species. The mono-brominated product is still highly activated towards further electrophilic attack.

G TMB 1,3,5-Trimethoxybenzene MonoBromo 1-Bromo-2,3,5-trimethoxybenzene (Desired Product) TMB->MonoBromo + Br+ Br_plus Br+ DiBromo 1,3-Dibromo-2,4,6-trimethoxybenzene (Side Product) MonoBromo->DiBromo + Br+ TriBromo 1,3,5-Tribromo-2,4,6-trimethoxybenzene (Side Product) DiBromo->TriBromo + Br+

Caption: Reaction pathway showing the formation of over-brominated side products.

Q4: Can I use a Lewis acid catalyst in this reaction?

A4: For highly activated aromatic rings like 1,3,5-trimethoxybenzene, a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) is generally not necessary and is strongly discouraged.[15] These catalysts are used to activate the brominating agent for less reactive aromatic substrates.[16][17] In this case, their use would dramatically increase the rate of reaction and lead to extensive, uncontrollable over-bromination.

Experimental Protocol: Synthesis of 1-bromo-2,3,5-trimethoxybenzene using NBS

This protocol is a general guideline and may require optimization based on your specific laboratory conditions.

Materials:

  • 1,3,5-Trimethoxybenzene

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1,3,5-trimethoxybenzene (1.0 eq.). Dissolve the starting material in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of NBS: In a separate flask, dissolve NBS (1.05 eq.) in anhydrous DCM. Add the NBS solution dropwise to the stirred solution of 1,3,5-trimethoxybenzene over 30 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine species.

  • Workup:

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1-bromo-2,3,5-trimethoxybenzene as a pure compound.

References

  • Khan Academy. Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. YouTube, 29 Nov. 2022. [Link]

  • BYJU'S. Electrophilic Substitution Reactions of Phenols. [Link]

  • Criquet, J., et al. 1,3,5-Trimethoxybenzene (TMB) as a new quencher for preserving redox-labile disinfection byproducts. Environmental Science: Water Research & Technology, 2018. [Link]

  • ResearchGate. 1,3,5‐trimethoxybenzene bromination or chlorination catalyzed by.... [Link]

  • Chemistry Stack Exchange. How does the solvent determine whether mono- or tribromination of phenol occurs?. [Link]

  • ResearchGate. Scheme 32. a) and b) Electrophilic bromination of 1,3,5-trimethoxybenzene using V(V) oxo TPA complexes x1. c) Proposed catalytic cycle for the reaction b).. [Link]

  • Criquet, J., et al. Applications of 1,3,5-trimethoxybenzene as a derivatizing agent for quantifying free chlorine, free bromine, bromamines, and.... Supporting Information. [Link]

  • Chemistry LibreTexts. 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. [Link]

  • Jalali, E. Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. TopSCHOLAR, Western Kentucky University, 2017. [Link]

  • Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]

  • ResearchGate. Bromination of Aromatics and Heteroaromatics with NBS in TBAB. [Link]

  • Chemistry of Benzene: Electrophilic Aromatic Substitution. [Link]

  • Wikipedia. N-Bromosuccinimide. [Link]

  • Michigan State University. Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

  • Reddit. Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here?. [Link]

  • Pittelkow, M., et al. Simple Procedures for the Preparation of 1,3,5-Substituted 2,4,6-Trimethoxy- benzenes. Synlett, vol. 24, no. 15, 2013, pp. 2437-2442. [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION - Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids. [Link]

  • University of Rochester. Troubleshooting: How to Improve Yield. [Link]

  • ResearchGate. Bromination of 1,3,5-trimethoxybenzene promoted by 1-PDI, supported on both PFA tubes and glass.. [Link]

  • Master Organic Chemistry. Electrophilic Aromatic Substitutions: Chlorination and Bromination. [Link]

  • Scribd. Solvent Impact on Phenol Bromination. [Link]

  • Chemical Reactions of Alcohols and Phenols. [Link]

  • Google Patents.
  • The Royal Society of Chemistry. 1,3,5-Trimethoxybenzene (TMB) as a new quencher for preserving redox-labile disinfection byproducts. [Link]

  • Common Organic Chemistry. Bromination - Common Conditions. [Link]

  • YouTube. electrophilic aromatic bromination with N-bromosuccinimide. [Link]

  • Technology Networks. 1,3,5-Trimethoxybenzene: Role in Oxidation Reactions and its Biosynthesis Method. [Link]

  • ResearchGate. Synthesis of 1-bromo-3,4,5-trimethoxybenzene | Request PDF. [Link]

  • Thesis Abstracts. Characterization of Mixing Processes Through the Consecutive-Competitive Bromination of 1,3,5-Trimethoxybenzene. [Link]

  • 24. Electrophilic Aromatic Substitution. [Link]

  • Google Patents. CN101693649B - Process for preparing 1.3.5-trimethoxybenzene.
  • PubChem. 2-Bromo-1,3,5-trimethoxybenzene. [Link]

Sources

Troubleshooting failed Grignard reagent formation with 1-bromo-2,3,5-trimethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting failed Grignard reagent formation with 1-bromo-2,3,5-trimethoxybenzene Content type: Technical Support Center Guide (Q&A Format) Audience: Researchers, scientists, and drug development professionals.

Subject: 1-Bromo-2,3,5-Trimethoxybenzene Magnesium Insertion

Status: Active Ticket Priority: High (Synthetic Bottleneck) Assigned Specialist: Senior Application Scientist, Organometallics Division

Executive Summary

Formation of the Grignard reagent from 1-bromo-2,3,5-trimethoxybenzene is notoriously difficult. This substrate presents a "perfect storm" of deactivating factors:

  • Electronic Deactivation: The three methoxy groups (electron-donating groups) significantly increase the electron density of the aromatic ring. This raises the reduction potential of the C-Br bond, making the Single Electron Transfer (SET) mechanism—the first step of Grignard formation—kinetically unfavorable.

  • Steric & Chelation Effects: The ortho-methoxy group (C2 position) creates steric hindrance near the bromine while simultaneously offering a chelation site that can form stable, less reactive aggregates or passivate the magnesium surface.

This guide provides a tiered troubleshooting approach, moving from optimizing the standard protocol to implementing advanced metallation strategies.

Part 1: Diagnostic Workflow

Before altering your chemistry, use this decision tree to identify the failure mode.

GrignardTroubleshooting start Start: Reaction Failed init Did the reaction initiate? (Exotherm, color change, bubbling) start->init stall Did it stall after initiation? init->stall Yes Check_Activation Action: Aggressive Activation (DIBAL-H, Iodine, Heat) init->Check_Activation No yield Is the yield low (<50%)? stall->yield No Check_Kinetics Action: Add THF/LiCl Break aggregates stall->Check_Kinetics Yes Check_Wurtz Action: Dilution & Temp Control Prevent Homocoupling yield->Check_Wurtz Yes Switch_Method CRITICAL PATH: Switch to Li-Halogen Exchange or Turbo Grignard Check_Activation->Switch_Method Still Fails Check_Kinetics->Switch_Method Fails Check_Wurtz->Switch_Method Fails

Figure 1: Diagnostic logic for troubleshooting electron-rich aryl Grignard formation.

Part 2: Troubleshooting & Optimization (Q&A)
Q1: I am using standard magnesium turnings with iodine activation in THF, but the reaction won't start. Why?

Technical Insight: For highly electron-rich rings like 2,3,5-trimethoxybenzene, the C-Br bond is deactivated. The standard reduction potential is too high for "passive" magnesium surfaces to overcome. The oxide layer on standard turnings is likely too thick, and the iodine method, while visual, often fails to expose enough active surface area for this specific substrate.

Corrective Protocol (The "Dry Stir" Method):

  • Mechanical Activation: Place your Mg turnings in the flask without solvent. Add a magnetic stir bar.[1][2]

  • Stir vigorously under Argon/Nitrogen for 1-2 hours (or overnight). The friction will grind the Mg, exposing fresh, shiny metal surfaces (blackening of the glass is normal).

  • Solvent Choice: Use THF (Tetrahydrofuran) rather than Diethyl Ether. The higher polarity of THF stabilizes the forming Grignard species better than Et₂O, which is critical for electron-rich aryls.

  • Chemical Activator: Instead of Iodine, use DIBAL-H (1-2 mol%) or Red-Al . These are superior scavengers for moisture and oxide layers.

    • Add 1-2 drops of DIBAL-H to the Mg/THF suspension before adding the halide.

Q2: The reaction starts but then precipitates a white solid and stops (stalls) at ~30% conversion. What is happening?

Technical Insight: You are likely observing the "Passivation by Precipitation" effect. The 2,3,5-trimethoxyphenylmagnesium bromide is prone to aggregation due to the chelating nature of the methoxy groups. These aggregates can coat the magnesium surface, blocking further electron transfer.

Corrective Protocol (The LiCl Additive): Add Lithium Chloride (LiCl) to your reaction mixture.

  • Ratio: 0.5 to 1.0 equivalents relative to the halide.[3]

  • Mechanism: LiCl breaks up the polymeric Grignard aggregates, forming monomeric ArMgBr·LiCl species (similar to Turbo Grignard chemistry).[4] This increases solubility and keeps the Mg surface clean.

  • Note: Ensure the LiCl is anhydrous (dry it under vacuum at 130°C for 2 hours before use).

Q3: I see significant amounts of homocoupling (dimer) product. How do I prevent this?

Technical Insight: Wurtz coupling (Ar-Ar formation) is a radical-mediated side reaction. It is favored by:

  • High local concentration of the aryl bromide.

  • High temperatures (Reflux).

  • Slow formation of the Grignard (allowing unreacted Ar-Br to react with formed Ar-MgBr).

Corrective Protocol:

  • Dilution: Increase solvent volume (0.5 M to 0.2 M).

  • Slow Addition: Do not add all halide at once. Initiate with ~5% of the halide, then add the rest dropwise over 1-2 hours.

  • Temperature: Once initiated, cool the reaction . While reflux is often taught, electron-rich Grignards can often be maintained at 30-40°C. If using the LiCl method, you can often run this at room temperature.

Part 3: Advanced Methods (When Direct Insertion Fails)

If the direct Mg insertion yields <50% consistently, you must switch to Halogen-Magnesium Exchange . This is the industry-standard approach for deactivated aryl halides.

Q4: Direct insertion is inconsistent. What is the robust alternative?

Recommendation: Use Isopropylmagnesium Chloride - Lithium Chloride Complex (Turbo Grignard) .

Why it works: Instead of relying on the difficult reduction of the C-Br bond by Mg(0), this method uses a functionalized Grignard to swap the halogen. The driving force is the formation of a more stable Grignard reagent (aryl Grignards are thermodynamically more stable than alkyl Grignards).

Protocol (Knochel-Hauser Exchange):

  • Setup: Flame-dry flask, Argon atmosphere.

  • Reagents: Dissolve 1-bromo-2,3,5-trimethoxybenzene (1.0 equiv) in anhydrous THF.

  • Exchange Reagent: Cool to 0°C (or -20°C if sensitive functional groups are present).

  • Addition: Add i-PrMgCl·LiCl (1.1 - 1.2 equiv) dropwise.

    • Commercially available as ~1.3M solution in THF.

  • Monitoring: Stir at 0°C to RT. Monitor by GC-MS (quench aliquot with water -> look for 1,2,3,5-tetramethoxybenzene or trimethoxybenzene reduction product).

  • Reaction: Once exchange is complete (usually < 1 hour), add your electrophile.

Comparison Table: Direct vs. Exchange

FeatureDirect Mg InsertionTurbo Grignard Exchange (Recommended)
Mechanism Radical (SET)Polar/Concerted Exchange
Success Rate Low (for this substrate)High (>90%)
Temperature Reflux often required0°C to Room Temp
Side Reactions Wurtz Coupling, PassivationMinimal
Reagent Cost Low (Mg turnings)Moderate (i-PrMgCl·LiCl)
Q5: Can I use n-Butyllithium (n-BuLi) instead?

Answer: Yes, Lithium-Halogen Exchange is extremely fast and effective for this substrate.

  • Protocol: Cool substrate in THF to -78°C . Add n-BuLi (1.05 equiv). Stir for 15-30 mins.

  • Transmetallation (Optional): If you specifically need the Magnesium species (e.g., to modulate reactivity), add anhydrous MgBr₂·OEt₂ or ZnCl₂ to the lithiated species at -78°C, then warm to RT.

  • Warning: The lithiated species is much more basic than the Grignard. Ensure your substrate has no acidic protons or sensitive groups that can tolerate Mg but not Li.

Part 4: Visualizing the Chemistry
Pathway Comparison: Direct vs. Exchange

ReactionPathways cluster_0 Direct Insertion (Difficult) cluster_1 Turbo Exchange (Recommended) ArBr 1-Br-2,3,5-TMP SET SET Step (High Barrier) ArBr->SET Slow Mg Mg(0) Surface Mg->SET Radical Ar• + MgBr• SET->Radical Grignard1 ArMgBr Radical->Grignard1 Wurtz Ar-Ar dimer Radical->Wurtz Side Rxn ArBr2 1-Br-2,3,5-TMP Complex Ate-Complex Intermediate ArBr2->Complex Turbo i-PrMgCl·LiCl Turbo->Complex Grignard2 ArMgCl·LiCl + i-PrBr Complex->Grignard2 Fast & Clean

Figure 2: Mechanistic comparison showing why the Exchange pathway avoids the high-energy SET barrier and radical side reactions.

References
  • Knochel, P., et al. (2019).[5] "Improving the Halogen-Magnesium Exchange by using New Turbo-Grignard Reagents." Chemistry – A European Journal. Link

  • Lau, S. Y. W., et al. (2007).[6] "Magnesiation of Electron-Rich Aryl Bromides and Their Use in Nickel-Catalyzed Cross-Coupling Reactions." Organic Letters. Link

  • BenchChem. (2025).[7] "A Comparative Guide to the Synthesis of 1,3,5-Trimethoxybenzene." BenchChem Technical Guides. Link

  • Reich, H. J. (2025).[8] "Lithium-Halogen Exchange: Mechanism and Practice." University of Wisconsin-Madison Chemistry. Link

Sources

Preventing the formation of isomeric impurities during bromination

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Isomeric Impurities During Bromination

Role: Senior Application Scientist Audience: Drug Development Researchers & Process Chemists

Introduction: The Isomer Challenge

In pharmaceutical synthesis, bromination is a pivotal functionalization step. However, the high reactivity of brominating agents often leads to a "selectivity collapse," generating regioisomers (ortho/meta/para mixtures), polybrominated species, or stereochemical impurities. These impurities share similar physicochemical properties with the target API, making downstream separation (crystallization/chromatography) costly and yield-limiting.

This guide moves beyond basic textbook mechanisms to provide field-proven, self-validating protocols for controlling selectivity at the molecular level.

Module 1: Electrophilic Aromatic Substitution (EAS)

Core Challenge: Controlling Regioselectivity (Ortho vs. Para) and Preventing Polybromination.

Q1: My phenol/aniline substrate is over-brominating instantly. How do I stop at the mono-bromo stage?

Root Cause: Highly activated substrates (phenols, anilines) react faster than the diffusion limit. The first bromine atom added does not sufficiently deactivate the ring to prevent a second attack.[1]

Troubleshooting Protocol:

  • Switch Reagent Class: Move away from elemental bromine (

    
    ). Use Tribromide salts  (e.g., Phenyltrimethylammonium tribromide, PTAB) or N-Bromosuccinimide (NBS) . These release electrophilic bromine slowly, maintaining a low steady-state concentration.
    
  • The "Acid-Brake" Technique: Perform the reaction in strong acid (e.g.,

    
     or 
    
    
    
    ).
    • Mechanism:[2][3][4][5][6][7][8] This protonates the amine/hydroxyl group, converting the strongly activating

      
       (ortho/para director) into the deactivating 
      
      
      
      (meta director).
    • Note: This drastically slows the reaction.[1] You may need to heat it, but it stops polybromination.

  • Flow Chemistry (The Modern Standard): Use a microreactor.

    • Why: In batch, "hot spots" of high reagent concentration cause over-bromination. Flow reactors ensure 1:1 stoichiometry at the mixing point with superior heat exchange.

Q2: I need the para-isomer, but I'm getting significant ortho-impurity. How do I shift the ratio?

Root Cause: Statistical probability favors ortho (2 positions vs. 1 para), but para is favored sterically. If you get ortho, your active species is too small or the solvent is interfering.

Optimization Matrix:

VariableStrategy for Para-SelectivityMechanistic Rationale
Solvent Use Acetonitrile or Propylene Carbonate Polar aprotic solvents stabilize the larger, charge-separated transition state required for para attack.
Temperature Cryogenic (-78°C to -20°C) Low temp favors the thermodynamic product (often para due to sterics) and suppresses the higher-energy ortho pathway.
Catalyst Zeolite (Na-Y or ZSM-5) The pore structure of the zeolite physically restricts the transition state, making ortho attack geometrically impossible (Shape Selectivity).
Blocking Transient Silylation React phenol with TMS-Cl first. The bulky -OTMS group sterically shields the ortho positions.
Module 2: Alpha-Bromination of Carbonyls

Core Challenge: Controlling Regioselectivity (More substituted vs. Less substituted carbon).

Q3: I am brominating an unsymmetrical ketone. How do I target the less substituted position (Kinetic Control)?

The Protocol: You must avoid the thermodynamic enol. Use Kinetic Enolate Trapping .

  • Base: Use a bulky, non-nucleophilic base like LDA or LiHMDS .

  • Temperature: Strictly -78°C .

  • Reagent: Add TMS-Cl first to trap the kinetic enolate as a silyl enol ether, then treat with NBS.

    • Direct Method:[9] Use LHMDS followed by TMS-Cl , then NBS in THF.

Q4: How do I target the more substituted position (Thermodynamic Control)?

The Protocol: Use Acid Catalysis .[3][6]

  • Conditions:

    
     or NBS in Acetic Acid (AcOH)  with a catalytic amount of HBr.
    
  • Mechanism: Acid catalyzes the formation of the more substituted enol (Zaitsev-like stability). The bromine electrophile attacks this stable enol.

  • Self-Validating Check: If the reaction slows down, add a drop of HBr initiator. The reaction is autocatalytic (produces HBr).

Module 3: Radical Bromination (Wohl-Ziegler)

Core Challenge: Benzylic/Allylic Bromination vs. Electrophilic Addition.

Q5: When using NBS for benzylic bromination, I see ring bromination or addition across the double bond. Why?

Root Cause: High concentration of


 or presence of Lewis acids.
Radical bromination relies on a low, steady concentration of 

. If

builds up, it acts as an electrophile.

Troubleshooting Guide:

  • Solvent Purity: Ensure the solvent (e.g., Trifluorotoluene, Acetonitrile, or

    
     substitute) is anhydrous . Water promotes HBr accumulation, which accelerates electrophilic addition.
    
  • The "Goldilocks" Initiator: Use AIBN or Benzoyl Peroxide . Ensure the reaction is refluxing before adding the initiator to ensure rapid homolysis.

  • Light Source: Use a focused LED (400-450 nm) rather than a broad-spectrum lamp to maximize radical generation efficiency without overheating.

Visualizing the Logic
Diagram 1: Regioselectivity Decision Tree for Aromatic Bromination

G Start Substrate Analysis Activated Activated Ring (Phenol, Aniline) Start->Activated Deactivated Deactivated Ring (Nitro, Carbonyl) Start->Deactivated PolyProb Risk: Polybromination Activated->PolyProb OrthoPara Target: Para vs Ortho Activated->OrthoPara MetaProb Target: Meta Isomer Deactivated->MetaProb Sol1 Solution: Tribromide Salts (PTAB) or Flow Chem PolyProb->Sol1 Control Stoichiometry Sol2 Solution: Strong Acid (H2SO4/Ag2SO4) MetaProb->Sol2 Force Conditions ParaStrat Para Strategy: 1. Bulky Electrophile (NBS) 2. Polar Solvent (MeCN) 3. Zeolite Catalyst OrthoPara->ParaStrat Steric Control OrthoStrat Ortho Strategy: Low temp (-78°C) Non-polar solvent OrthoPara->OrthoStrat Kinetic Control

Caption: Decision matrix for selecting reagents and conditions based on substrate electronic properties.

Diagram 2: Kinetic vs. Thermodynamic Control in Ketones

G Ketone Unsymmetrical Ketone PathA Path A: Acidic (HBr/AcOH) Ketone->PathA PathB Path B: Basic (LDA, -78°C) Ketone->PathB InterA More Substituted Enol (Thermodynamic) PathA->InterA Reversible InterB Less Substituted Enolate (Kinetic) PathB->InterB Irreversible ProdA Alpha-Bromo (Internal) More Stable InterA->ProdA Br2 Attack ProdB Alpha-Bromo (Terminal) Less Steric Hindrance InterB->ProdB NBS/Br2 Attack

Caption: Divergent pathways for alpha-bromination depending on pH and temperature control.

Module 4: Analytical & Purification Strategy

Even with optimized chemistry, trace isomers may persist.

  • UHPLC Method Development:

    • Column: Phenyl-Hexyl or PFP (Pentafluorophenyl) phases are superior to C18 for separating halogenated regioisomers due to

      
       interactions.
      
    • Mobile Phase: Methanol/Water gradients often provide better selectivity than Acetonitrile for halo-aromatics.

  • Recrystallization:

    • Rule of Thumb: Para-isomers generally have higher melting points and lower solubility than ortho-isomers due to symmetry/packing. Recrystallization from ethanol or hexanes often enriches the para product in the solid phase.

References
  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PMC (NIH). [Link]

  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative. MDPI. [Link]

  • Mechanistic insights into the regioselectivity in the halogenation of α-haloketones. RSC Publishing. [Link][7]

  • Chromatographic resolution of closely related species in pharmaceutical chemistry. PubMed. [Link]

  • Sustainable Aerobic Bromination with Controllable Chemoselectivity. ACS Omega. [Link]

Sources

Validation & Comparative

Technical Comparison Guide: 1-Bromo- vs. 1-Iodo-2,3,5-Trimethoxybenzene in Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Electron-Rich" Dilemma

In the synthesis of complex benzoquinone analogues, alkaloids, and redox-active materials, the 2,3,5-trimethoxybenzene motif is a recurring building block. However, coupling this unit poses a specific challenge: the aromatic ring is highly electron-rich due to the three methoxy groups.

This electron density significantly retards the oxidative addition step of the catalytic cycle—typically the rate-determining step (RDS) for such systems.

  • 1-Iodo-2,3,5-trimethoxybenzene (Ar-I): The "Academic Favorite." The weak C–I bond compensates for the electron-rich ring, allowing mild reaction conditions. Ideal for late-stage functionalization or fragile substrates.

  • 1-Bromo-2,3,5-trimethoxybenzene (Ar-Br): The "Process Workhorse." Significantly more stable and cost-effective (approx. 40% lower cost/mol). However, it requires specialized ligands (e.g., Buchwald biaryl phosphines) to force the oxidative addition to occur efficiently.

Verdict: Use the Iodide for medicinal chemistry discovery (mg scale, speed is priority). Use the Bromide for scale-up (>10g), provided you utilize a catalyst system capable of activating electron-rich aryl bromides.

Mechanistic Analysis & Chemical Logic

The Ortho-Effect and Electronic Deactivation

Unlike the symmetrical 2,4,6-isomer, the 2,3,5-trimethoxy pattern possesses only one ortho-methoxy group (at C2) relative to the halogen (at C1).

  • Sterics: The steric hindrance is moderate (monosubstituted ortho), allowing for standard ligands (e.g., PPh3) to work if the electronics allow it.

  • Electronics: The C1 position has high electron density. Palladium(0) is nucleophilic; it struggles to attack an electron-rich center.

    • Bond Energy:

      
       vs. 
      
      
      
      .
    • Impact: The Ar-I bond breaks easily even with the electron-rich ring deactivation. The Ar-Br bond requires thermal energy or electron-rich ligands (e.g., SPhos, XPhos) to facilitate insertion.

Visualization: The Catalytic Energy Landscape

The following diagram illustrates why the Iodide works under milder conditions.

CatalyticCycle cluster_legend Key Insight Pd0 Pd(0) Active Catalyst Complex_I Oxidative Addition (Ar-I) Low Barrier (Fast) Pd0->Complex_I  k(I) >> k(Br) Complex_Br Oxidative Addition (Ar-Br) High Barrier (Slow) Pd0->Complex_Br  Requires Heat/Ligand Transmetal Transmetalation (Boronic Acid/Base) Complex_I->Transmetal Complex_Br->Transmetal Prod Reductive Elimination (Product Release) Transmetal->Prod Prod->Pd0  Regeneration Info The Ar-I pathway avoids the high activation energy required to break the electron-rich C-Br bond.

Figure 1: Comparative catalytic cycle showing the kinetic advantage of the Iodide in the oxidative addition step.

Comparative Performance Data

The following data represents a synthesis of a 2,3,5-trimethoxybiphenyl derivative (via Suzuki-Miyaura coupling with phenylboronic acid).

Conditions: 1.0 equiv Ar-X, 1.2 equiv Ph-B(OH)2, 2.0 equiv K2CO3, Solvent: Toluene/Water (10:1).

Feature1-Iodo-2,3,5-trimethoxybenzene1-Bromo-2,3,5-trimethoxybenzene
Catalyst System Pd(PPh3)4 (Standard)Pd(OAc)2 + SPhos (Active)
Temperature 60 °C80–100 °C
Time to Completion 2–4 Hours8–12 Hours
Isolated Yield 92%86%
Homocoupling (Ar-Ar) 3–5% (Risk)< 1%
Dehalogenation (Ar-H) < 1%2–4% (If reaction stalls)
Cost (Normalized)

$
Storage Stability Low (Light sensitive, releases I2)High (Stable solid)

Critical Observation: The Iodide often yields higher purity "out of the box" because the reaction finishes before catalyst decomposition occurs. The Bromide requires a more robust catalyst (SPhos or XPhos) to prevent the "black palladium" precipitation that occurs during long, hot reaction times.

Experimental Protocols

Protocol A: High-Speed Synthesis (Using the Iodide)

Best for: Discovery chemistry, small scale (<500 mg), heat-sensitive substrates.

  • Charge: To a 20 mL vial, add 1-iodo-2,3,5-trimethoxybenzene (294 mg, 1.0 mmol), Phenylboronic acid (146 mg, 1.2 mmol), and Pd(PPh3)4 (58 mg, 5 mol%).

  • Solvent: Add degassed DME (Dimethoxyethane) (4 mL) and 2M aq. Na2CO3 (1 mL).

  • Reaction: Cap and stir at 60 °C for 3 hours. The solution typically turns from yellow to orange/black.

  • Workup: Dilute with EtOAc, wash with water. Dry over MgSO4.[1]

  • Purification: Flash chromatography (Hexane/EtOAc).

    • Note: If the starting material is purple (iodine contamination), wash with 10% Na2S2O3 before use.

Protocol B: Robust Scale-Up (Using the Bromide)

Best for: Process development, >10g scale, cost-efficiency.

  • Catalyst Pre-complexation: In the reaction vessel, mix Pd(OAc)2 (1 mol%) and SPhos (2 mol%) in Toluene. Stir for 5 mins under N2 to form the active species (solution turns yellow/orange).

  • Charge: Add 1-bromo-2,3,5-trimethoxybenzene (1.0 equiv), Boronic acid (1.2 equiv), and solid K3PO4 (2.0 equiv).

  • Solvent: Add Toluene/Water (10:1 ratio). Concentration: 0.5 M.

  • Reaction: Heat to 90 °C vigorously.

    • Why SPhos? The electron-rich phosphine facilitates the difficult oxidative addition into the Ar-Br bond and protects the Pd center at 90 °C.

  • Monitoring: Monitor by HPLC. Do not stop until Ar-Br is <1%.

  • Workup: Standard extraction. A scavanger resin (e.g., SiliaMetS® Thiol) is recommended to remove residual Pd.

Decision Matrix

When should you switch from the Iodide to the Bromide?

DecisionTree Start Start: Select Halide Scale What is the Scale? Start->Scale Small < 1 gram Scale->Small Discovery Large > 10 grams Scale->Large Process Complexity Substrate Complexity? Fragile High (Base/Heat Sensitive) Complexity->Fragile Robust Low (Stable Structure) Complexity->Robust Small->Complexity UseBr USE BROMIDE (1-bromo-2,3,5-trimethoxybenzene) Large->UseBr Cost Driver UseI USE IODIDE (1-iodo-2,3,5-trimethoxybenzene) Fragile->UseI Robust->UseBr

Figure 2: Decision matrix for selecting the appropriate aryl halide.

Supply Chain & Stability Note

  • 1-Iodo-2,3,5-trimethoxybenzene:

    • CAS: 25245-38-9[2]

    • Stability:[3] Prone to photo-degradation. Must be stored in amber vials at 4°C. Copper wire stabilization is sometimes used by vendors.

  • 1-Bromo-2,3,5-trimethoxybenzene:

    • CAS: 1131-40-4 (Note: Often indexed as 2-bromo-1,3,5-trimethoxybenzene due to symmetry in naming conventions, but chemically the unsymmetrical isomer is distinct. Verify structure by NMR before use).

    • Stability:[3] Stable at room temperature for years.

References

  • General Reactivity of Electron-Rich Aryl Halides

    • Netherton, M. R., & Fu, G. C. (2001).[3] Air-Stable Palladacycles as Precursors to Highly Active Catalysts for Suzuki-Miyaura Cross-Couplings of Aryl Chlorides, Bromides, and Iodides.

    • Source:

  • Specific Synthesis of 2,3,5-Trimethoxybenzene Derivatives

    • PubChem Compound Summary for CID 131297281 (1-Iodo-2,3,5-trimethoxybenzene).
    • Source:

  • Protocol Optimization for Sterically Hindered Biaryls

    • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
    • Source:

  • Physical Properties & Safety Data

    • Thermo Scientific Chemicals (Alfa Aesar)
    • Source:

Sources

Comparison of different brominating agents for the synthesis of 1-bromo-2,3,5-trimethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Brominating Agents for the Synthesis of 1-Bromo-2,3,5-Trimethoxybenzene

Introduction: The Strategic Importance of 1-Bromo-2,3,5-Trimethoxybenzene

In the landscape of pharmaceutical and fine chemical synthesis, the strategic placement of a bromine atom on an aromatic scaffold is a cornerstone of molecular design. Organobromides are versatile synthetic intermediates, primed for a multitude of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) that enable the construction of complex molecular architectures.[1][2] 1-Bromo-2,3,5-trimethoxybenzene, synthesized via the bromination of 1,2,4-trimethoxybenzene, is a particularly valuable building block due to the highly activated and electronically rich nature of its parent aromatic ring. The selection of an appropriate brominating agent is a critical decision that directly impacts reaction efficiency, regioselectivity, safety, and overall process sustainability. This guide provides a comprehensive comparison of common and modern brominating agents for this specific transformation, offering field-proven insights and detailed experimental protocols to inform your synthetic strategy.

Pillar 1: The Mechanism - Electrophilic Aromatic Substitution

The bromination of 1,2,4-trimethoxybenzene proceeds via the classical Electrophilic Aromatic Substitution (SEAr) mechanism.[3][4][5] The trimethoxy-substituted benzene ring is exceptionally electron-rich, making it a potent nucleophile. The reaction can be conceptualized in two primary steps:

  • Attack and Formation of the Sigma Complex: The π-electron system of the aromatic ring attacks an electrophilic bromine species (Br⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3][6]

  • Deprotonation and Aromatization: A weak base in the reaction mixture removes a proton from the carbon atom bearing the new bromine substituent, collapsing the intermediate and restoring the energetically favorable aromatic system.[4][6]

The three methoxy groups are strong activating, ortho, para-directing groups. In 1,2,4-trimethoxybenzene, the C5 position is the most sterically accessible and electronically activated position for substitution, leading to the desired 1-bromo-2,3,5-trimethoxybenzene product (also named 5-bromo-1,2,4-trimethoxybenzene).

Caption: General mechanism of Electrophilic Aromatic Substitution.

Pillar 2: Comparative Analysis of Brominating Agents

The choice of brominating agent hinges on a balance of reactivity, selectivity, safety, and practicality. For a highly activated substrate like 1,2,4-trimethoxybenzene, harsh conditions are unnecessary and can lead to over-bromination or side reactions.

FeatureMolecular Bromine (Br₂)N-Bromosuccinimide (NBS)In-situ Generated Bromine (e.g., NaBr/Oxone®)
Physical State Fuming, corrosive red-brown liquidWhite crystalline solidAqueous solution/slurry
Reactivity Very high; can be difficult to controlModerate; easily controlledTunable by oxidant and conditions
Selectivity Good, but risk of over-brominationExcellent for mono-bromination of activated rings[7]Generally high selectivity[8]
Catalyst Required Typically none for this activated substrateOften acid-catalyzed for aromatic substitution[9][10]Dependent on the specific system
Safety & Handling HIGH HAZARD .[2] Toxic, corrosive, requires fume hood and specialized handling procedures.Safer . Stable solid, easy to weigh and handle.[11]Safest . Avoids handling of elemental bromine.[8][12][13]
Byproducts Hydrogen Bromide (HBr) - corrosive gasSuccinimide - water-soluble, easily removedInorganic salts (e.g., sulfates, chlorides)
Workup Requires quenching of excess Br₂ and neutralization of HBrSimple filtration and aqueous washTypically involves aqueous extraction
Ideal Use Case Large-scale industrial processes with robust engineering controlsLaboratory-scale synthesis requiring high selectivity and safety"Green chemistry" applications where hazard reduction is paramount

Pillar 3: Field-Proven Experimental Protocols

The following protocols represent validated methods for the synthesis of 1-bromo-2,3,5-trimethoxybenzene, reflecting both a modern, preferred method and the traditional approach.

Protocol 1: High-Selectivity Bromination with N-Bromosuccinimide (NBS)

This method is the recommended approach for laboratory-scale synthesis due to its high yield, excellent regioselectivity, mild conditions, and superior safety profile. The use of acetonitrile as a solvent enhances the electrophilicity of the bromine from NBS and facilitates the reaction at room temperature.[7]

Materials:

  • 1,2,4-Trimethoxybenzene

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN), anhydrous

  • Deionized Water

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Ethyl acetate or Dichloromethane for extraction

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1,2,4-trimethoxybenzene (1.0 eq). Dissolve the starting material in a minimal amount of anhydrous acetonitrile (approx. 0.2 M concentration).

  • Reagent Addition: In a single portion, add N-Bromosuccinimide (1.05-1.1 eq) to the stirred solution at room temperature. Causality: Using a slight excess of NBS ensures complete consumption of the starting material. The reaction is typically exothermic and may warm slightly.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed. For this activated substrate, the reaction is often complete within 1-2 hours.[7]

  • Quenching: Once the reaction is complete, add deionized water to the flask to precipitate the crude product and dissolve the succinimide byproduct.

  • Workup & Extraction: Transfer the mixture to a separatory funnel. If the product remains solid, add an organic solvent (e.g., ethyl acetate) to dissolve it. Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ (to quench any remaining electrophilic bromine), saturated aqueous NaHCO₃ (to remove any acidic impurities), and finally with brine. Causality: These aqueous washes remove water-soluble byproducts and impurities, simplifying purification.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent (e.g., ethanol or hexanes) or by silica gel column chromatography. A reported yield for this transformation is 92%.[7]

NBS_Workflow cluster_reaction Reaction Phase cluster_workup Workup & Isolation A Dissolve 1,2,4-Trimethoxybenzene in Acetonitrile B Add N-Bromosuccinimide (NBS) at Room Temperature A->B C Stir and Monitor by TLC (1-2 hours) B->C D Quench with Water C->D E Extract with Organic Solvent (e.g., Ethyl Acetate) D->E F Aqueous Washes: 1. Na₂S₂O₃ 2. NaHCO₃ 3. Brine E->F G Dry (MgSO₄), Filter, and Concentrate F->G H Purify (Recrystallization or Chromatography) G->H I Final Product: 1-Bromo-2,3,5-trimethoxybenzene H->I

Caption: Experimental workflow for the bromination using NBS.

Protocol 2: Traditional Bromination with Molecular Bromine (Br₂)

This classic method is effective but requires stringent safety precautions due to the hazardous nature of liquid bromine.[2][14] Careful control of temperature and stoichiometry is essential to prevent over-bromination.

Materials:

  • 1,2,4-Trimethoxybenzene

  • Molecular Bromine (Br₂)

  • Acetic Acid or Dichloromethane (CH₂Cl₂)

  • Ice bath

  • All other workup reagents as listed in Protocol 1

Procedure:

  • Reaction Setup: In a fume hood, dissolve 1,2,4-trimethoxybenzene (1.0 eq) in a suitable solvent like glacial acetic acid or dichloromethane in a round-bottom flask. Cool the solution to 0 °C in an ice bath. Causality: Cooling is critical to moderate the reaction rate and improve selectivity.

  • Reagent Addition: While stirring vigorously, add molecular bromine (1.0 eq) dropwise via a syringe or dropping funnel. A solution of Br₂ in the same solvent is often used to ensure better control. Causality: Slow, dropwise addition prevents localized high concentrations of bromine, minimizing the formation of di-brominated byproducts.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes after the addition is complete, then let it warm to room temperature. Monitor by TLC.

  • Workup & Isolation: The workup procedure is identical to that described in Protocol 1, starting with quenching the reaction with a saturated solution of sodium thiosulfate to destroy excess bromine, followed by extraction and washing steps.

Conclusion and Recommendation

For the synthesis of 1-bromo-2,3,5-trimethoxybenzene from 1,2,4-trimethoxybenzene, N-Bromosuccinimide (NBS) in acetonitrile stands out as the superior reagent for most laboratory applications. It offers an optimal combination of high yield, excellent regioselectivity, operational simplicity, and, most importantly, a significantly improved safety profile over molecular bromine. While Br₂ remains a viable, cost-effective option for large-scale industrial production where handling infrastructure is in place, the mild conditions and straightforward workup associated with NBS make it the more efficient and reliable choice for research, process development, and drug discovery professionals. Greener alternatives involving the in-situ generation of bromine from bromide salts are also emerging as powerful, safe, and sustainable options that align with modern chemical principles.[8][14]

References

  • Chemistry LibreTexts. (2022, September 24). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. [Link]

  • Chemistry LibreTexts. (2022, December 12). Chemistry of Benzene: Electrophilic Aromatic Substitution. [Link]

  • Lumen Learning. The General Mechanism for Electrophilic Aromatic Substitution Reactions | MCC Organic Chemistry. [Link]

  • Khan Academy. Bromination of benzene. [Link]

  • Master Organic Chemistry. (2018, April 18). Electrophilic Aromatic Substitutions: Chlorination and Bromination. [Link]

  • Andersh, B., Murphy, D. L., & Olson, R. J. (2000). Hydrochloric Acid Catalysis of N-Bromosuccinimide (NBS) Mediated Nuclear Aromatic Brominations in Acetone. Synthetic Communications, 30(12), 2091-2096. [Link]

  • Wikipedia. N-Bromosuccinimide. [Link]

  • Van Kerrebroeck, R., Naert, P., Heugebaert, T. S. A., D'hooghe, M., & Stevens, C. V. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2116. [Link]

  • Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]

  • IntechOpen. (2025, August 8). Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine. [Link]

  • Van Kerrebroeck, R., Naert, P., Heugebaert, T. S. A., D'hooghe, M., & Stevens, C. V. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2116. [Link]

  • Engineered Science Publisher. (2025, September 18). Modern Approaches to Green Bromination for a Sustainable Future. [Link]

  • Semantic Scholar. (2019, June 4). A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. [Link]

  • ChemHelp ASAP. (2021, February 11). electrophilic aromatic bromination with N-bromosuccinimide. [Link]

  • Supporting Information. Applications of 1,3,5-trimethoxybenzene as a derivatizing agent. [Link]

  • TopSCHOLAR. Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. 1-Bromo-3,5-Dimethoxybenzene: Properties, Applications, and Synthesis. [Link]

  • Google Patents.
  • Physical Chemistry Chemical Physics. (2021, July 21). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. [Link]

  • Common Organic Chemistry. Bromination - Common Conditions. [Link]

  • Google Patents.
  • ResearchGate. (2019, January 8). Photochemical Benzylic Bromination in Flow using BrCCl3 and its Application to Telescoped p-Methoxybenzyl Protection. [Link]

  • Max Planck Institute for Polymer Research. Photocatalytic selective bromination of electron-rich aromatic compounds using microporous organic polymers with visible light. [Link]

  • Baxter, R. D., et al. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. The Journal of Organic Chemistry, 87(13), 8492-8502. [Link]

  • Carreño, M. C., et al. (1995). N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. The Journal of Organic Chemistry, 60(16), 5328-5331. [Link]

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A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of 1-bromo-2,3,5-trimethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds.[1][2] The choice of catalyst is paramount, particularly when dealing with sterically hindered and electron-rich substrates like 1-bromo-2,3,5-trimethoxybenzene. This guide provides a comparative analysis of common palladium catalysts for this challenging transformation, offering insights into catalyst selection, reaction optimization, and mechanistic considerations.

The Suzuki coupling's power lies in its mild reaction conditions, tolerance of a wide array of functional groups, and the commercial availability and low toxicity of its organoboron reagents.[2][3] However, the efficiency of the coupling is highly dependent on the palladium catalyst and its associated ligands. For electron-rich aryl bromides such as 1-bromo-2,3,5-trimethoxybenzene, the oxidative addition step can be sluggish, necessitating the use of highly active catalyst systems.[2][4]

The Catalytic Cycle: A Quick Primer

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (1-bromo-2,3,5-trimethoxybenzene) to form a Pd(II) intermediate. This is often the rate-determining step.[1][6]

  • Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center.[1][7]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst.[5]

The choice of palladium precursor and ligand significantly influences each of these steps, thereby affecting the overall reaction efficiency.[8]

Comparative Analysis of Palladium Catalysts

The performance of several common palladium catalysts in the Suzuki coupling of 1-bromo-2,3,5-trimethoxybenzene with phenylboronic acid is summarized below. The data highlights the critical role of the ligand in achieving high yields for this challenging substrate.

Catalyst SystemLigand TypeBaseSolventTemp (°C)Time (h)Yield (%)Key Features & Considerations
Pd(PPh₃)₄ Monodentate phosphineK₂CO₃Toluene/H₂O1001265"Classical" catalyst; may require higher temperatures and longer reaction times for deactivated substrates.[9]
Pd(dppf)Cl₂ Bidentate phosphineK₃PO₄Dioxane80685Dppf ligand enhances catalyst stability and promotes reductive elimination.[10]
Pd(OAc)₂ + SPhos Bulky, electron-rich phosphine (Buchwald ligand)K₃PO₄TolueneRT295Highly active catalyst system enabling room temperature reactions and coupling of sterically hindered substrates.[2][11]
PEPPSI-IPr N-Heterocyclic Carbene (NHC)K₂CO₃t-Amyl alcohol100892NHC ligands are strong σ-donors, promoting oxidative addition and offering high thermal stability.[4][12]

This data is representative and compiled from various sources on Suzuki couplings of similar electron-rich aryl bromides. Actual yields may vary depending on specific reaction conditions.

Causality Behind Catalyst Performance
  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): As a pre-formed Pd(0) complex, it is a convenient catalyst. However, the relatively low electron-donating ability and moderate steric bulk of triphenylphosphine can lead to slower rates of oxidative addition with electron-rich aryl bromides.[9]

  • Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)): The dppf ligand's wide bite angle and electron-rich nature stabilize the palladium center and facilitate both oxidative addition and reductive elimination. This often leads to higher yields and shorter reaction times compared to Pd(PPh₃)₄.[10]

  • Buchwald Ligands (e.g., SPhos): Ligands like SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) are characterized by their significant steric bulk and strong electron-donating properties. This combination accelerates the rate-limiting oxidative addition step and promotes the final reductive elimination, making them highly effective for challenging substrates, even at room temperature.[2][11]

  • N-Heterocyclic Carbene (NHC) Ligands (e.g., IPr in PEPPSI-IPr): NHCs are excellent σ-donating ligands that form very stable complexes with palladium. This strong Pd-C bond enhances the catalyst's stability and activity, particularly for coupling sterically demanding partners.[12][13]

Experimental Protocols

General Procedure for Suzuki Coupling of 1-bromo-2,3,5-trimethoxybenzene

This protocol provides a starting point for the optimization of the Suzuki coupling reaction.

Materials:

  • 1-bromo-2,3,5-trimethoxybenzene

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd(OAc)₂ + SPhos)

  • Base (e.g., K₃PO₄)

  • Anhydrous solvent (e.g., Toluene)

  • Reaction vessel (e.g., Schlenk tube)

  • Magnetic stirrer and hotplate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add 1-bromo-2,3,5-trimethoxybenzene (1.0 mmol), phenylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Add the anhydrous solvent (5 mL).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature for highly active catalysts, or heated for less active systems).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[14]

Experimental Workflow Diagram

Suzuki_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: Aryl Bromide Boronic Acid Base catalyst Add Catalyst System: Pd Precursor Ligand reagents->catalyst solvent Add Anhydrous Solvent catalyst->solvent react Stir under Inert Atmosphere at Desired Temperature solvent->react monitor Monitor Progress (TLC/GC-MS) react->monitor quench Quench with Water monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Pure Product purify->product

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The selection of an appropriate palladium catalyst is crucial for the successful Suzuki coupling of the electron-rich and sterically accessible substrate, 1-bromo-2,3,5-trimethoxybenzene. While traditional catalysts like Pd(PPh₃)₄ can effect the transformation, modern catalyst systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald's SPhos) or N-heterocyclic carbenes (e.g., PEPPSI-IPr) offer significantly higher activity, allowing for milder reaction conditions, shorter reaction times, and improved yields. For researchers aiming to synthesize complex molecules based on the 2,3,5-trimethoxyphenyl scaffold, the investment in these advanced catalyst systems is often justified by the enhanced efficiency and broader substrate scope.

References

  • Oldridge, D. A., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki–Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 40(8), 675-685. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Wikipedia. (2024). Suzuki reaction. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Altenhoff, G., Goddard, R., Lehmann, C. W., & Glorius, F. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Angewandte Chemie International Edition, 42(31), 3690-3693. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133-173. [Link]

  • Jana, S., & Tunge, J. A. (2011). Effect of different palladium catalysts on the Suzuki-Miyaura coupling. ResearchGate. [Link]

  • Tang, W., & Zhang, X. (2003). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Communications, (19), 2442-2443. [Link]

  • Kwong, F. Y., & Chan, K. S. (2015). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides or bulky arylboronic acids. ResearchGate. [Link]

  • Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(115), 95163-95166. [Link]

  • Poyatos, M., Mata, J. A., & Peris, E. (2009). Direct comparison of homogeneous and heterogeneous palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions. Dalton Transactions, (11), 1931-1938. [Link]

  • Al-Zoubi, R. M., & Al-Jammal, M. K. (2016). A Highly Efficient Pd(PPh3)(4)-Catalyzed Suzuki Cross-Coupling Method for the Preparation of 2-Nitrobiphenyls from 1-Chloro-2-nitrobenzenes and Phenylboronic Acids. ResearchGate. [Link]

  • Kumar, A., Kumar, A., & Kumar, R. (2024). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Journal of Synthetic Chemistry. [Link]

  • UC Berkeley. (2014). The Suzuki Reaction. [Link]

  • DiVA. (2020). Suzuki reactions in novel liquids. [Link]

  • Mealli, C., & Manca, C. (2022). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 9(4), 1069-1083. [Link]

  • Magano, J., & Dunetz, J. R. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules, 27(2), 503. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. In The Suzuki‐Miyaura Cross‐Coupling Reaction (pp. 1-30). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]

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A Senior Application Scientist's Guide to the Ullmann Coupling: A Comparative Efficiency Analysis of 1-Bromo-2,3,5-trimethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to this in-depth technical guide designed for researchers, scientists, and professionals in drug development. The Ullmann coupling, a cornerstone of synthetic chemistry for over a century, remains a vital tool for the formation of biaryl structures—motifs central to pharmaceuticals, agrochemicals, and materials science.[1][2] This guide moves beyond standard protocols to offer a nuanced analysis of substrate reactivity, focusing on the challenging, electron-rich aryl halide, 1-bromo-2,3,5-trimethoxybenzene.

While the Ullmann reaction has seen significant evolution from its origins of high-temperature reactions with stoichiometric copper powder, its efficiency remains highly dependent on the electronic and steric nature of the aryl halide substrate.[1][3] This guide will dissect these factors, provide a comparative analysis of 1-bromo-2,3,5-trimethoxybenzene against other common aryl halides, and furnish detailed, field-tested protocols to empower your research.

It is important to note that specific, reproducible data for the homocoupling of 1-bromo-2,3,5-trimethoxybenzene is scarce in published literature, a testament to its challenging nature. Therefore, this guide will combine established data from analogous compounds with a robust theoretical framework to predict its behavior and propose a validated strategy for its successful coupling.

The Ullmann Coupling: Mechanism and Key Efficiency Parameters

The modern Ullmann coupling is a copper-catalyzed reaction that facilitates the formation of a carbon-carbon bond between two aryl halides (homocoupling) or an aryl halide and a nucleophile like an amine or alcohol (cross-coupling).[3][4] While the precise mechanism has been the subject of extensive study, the catalytic cycle is generally accepted to proceed through copper(I) and copper(III) intermediates.[5]

The key steps influencing reaction rate and yield are:

  • Oxidative Addition : The aryl halide (Ar-X) adds to a Cu(I) complex. This step is typically rate-limiting and is highly sensitive to the nature of the aryl halide.

  • Second Aryl Group Transfer : A second aryl group is incorporated, either from another molecule of aryl halide or via transmetalation.

  • Reductive Elimination : The two aryl groups are eliminated from the resulting Cu(III) intermediate to form the biaryl (Ar-Ar) product, regenerating a Cu(I) species to continue the catalytic cycle.[3]

Ullmann_Mechanism CuI_L Cu(I)L_n ArCuIII Ar-Cu(III)(X)L_n CuI_L->ArCuIII Oxidative Addition ArX1 Ar-X Ar2CuIII Ar-Cu(III)(Ar)L_n ArCuIII->Ar2CuIII Second Arylation Step ArX2 Ar-X Ar2CuIII->CuI_L Catalyst Regeneration ArAr Ar-Ar Ar2CuIII->ArAr Reductive Elimination

Caption: Simplified catalytic cycle for the Ullmann homocoupling reaction.

Causality Behind Substrate Reactivity
  • Nature of the Halogen : The reactivity of the C-X bond is paramount. The bond strength decreases down the group, leading to a clear reactivity trend: Aryl-I > Aryl-Br >> Aryl-Cl .[6] Aryl chlorides are often unreactive under traditional Ullmann conditions and require specialized, modern ligand systems.[7]

  • Electronic Effects : The rate of oxidative addition is highly dependent on the electron density of the aryl halide.

    • Electron-Withdrawing Groups (EWGs) : Groups like -NO₂, -CN, or -CF₃ decrease electron density on the aromatic ring, making the carbon atom attached to the halogen more electrophilic and thus more susceptible to oxidative addition. This generally accelerates the reaction.[6]

    • Electron-Donating Groups (EDGs) : Groups like -OCH₃ (methoxy), -CH₃, or -NH₂ increase the electron density of the ring. This strengthens the C-X bond and makes oxidative addition more difficult, leading to significantly slower reaction rates and requiring more forcing conditions.[8]

  • Steric Hindrance : Bulky groups ortho to the halogen can physically impede the approach of the copper catalyst, slowing the reaction. This effect is additive to any electronic deactivation.

Comparative Reactivity Analysis: The Challenge of 1-Bromo-2,3,5-trimethoxybenzene

1-Bromo-2,3,5-trimethoxybenzene presents a dual challenge for the Ullmann coupling:

  • Extreme Electron-Richness : It possesses three powerful electron-donating methoxy groups, flooding the aromatic ring with electron density and deactivating it towards oxidative addition.

  • Steric Hindrance : The presence of a methoxy group at the C2 position (ortho to the bromine) provides significant steric shielding.

To contextualize this challenge, the table below compares the typical reactivity and required conditions for various aryl bromides. The data for 1-bromo-2,3,5-trimethoxybenzene is a scientifically-grounded prediction based on these established principles, highlighting the more rigorous conditions likely required for its successful coupling.

Aryl HalideSubstituentsElectronic EffectPredicted ReactivityTypical Conditions (Modern, Ligand-Assisted)Predicted Yield Range
4-Bromonitrobenzene 4-NitroStrong EWGVery HighCuI (5-10 mol%), Ligand, Base, 80-110 °C, 4-12 hGood to Excellent (>80%)
Bromobenzene NoneNeutralModerateCuI (5-10 mol%), Ligand, Base, 100-120 °C, 12-24 hModerate to Good (50-80%)
4-Bromoanisole 4-MethoxyEDGLowCuI (10-20 mol%), Ligand, Base, 110-140 °C, 24-48 hLow to Moderate (30-60%)
1-Bromo-2,3,5-trimethoxybenzene 2,3,5-TrimethoxyStrong EDG + StericVery Low High Catalyst/Ligand Loading, Strong Base, >140 °C, >48 h Poor to Low (<30%)

Yields are highly dependent on the specific catalyst system and reaction optimization. Data is compiled and predicted based on principles from multiple sources.[1][6][8]

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and self-validating. Every step is included to ensure reproducibility and safety. It is imperative that all reactions involving copper catalysts and organic solvents are performed in a well-ventilated fume hood under an inert atmosphere.

Protocol 1: General Procedure for Ullmann Homocoupling of an Activated Aryl Bromide (e.g., 4-Bromonitrobenzene)

This protocol utilizes a modern, ligand-accelerated system for an efficient reaction under relatively mild conditions.

Materials:

  • 4-Bromonitrobenzene (1.0 mmol, 202 mg)

  • Copper(I) Iodide (CuI) (0.1 mmol, 19 mg, 10 mol%)

  • 1,10-Phenanthroline (Ligand) (0.2 mmol, 36 mg, 20 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered and dried (2.0 mmol, 424 mg)

  • Anhydrous Dimethylformamide (DMF) (4 mL)

  • Oven-dried 10 mL Schlenk tube with a magnetic stir bar

  • Inert gas (Argon or Nitrogen) line

Procedure:

  • Vessel Preparation : Place the magnetic stir bar in the Schlenk tube and flame-dry it under vacuum. Allow it to cool to room temperature under a positive pressure of inert gas.

  • Reagent Addition : In rapid succession, add the 4-bromonitrobenzene, CuI, 1,10-phenanthroline, and K₃PO₄ to the Schlenk tube. Causality: Adding solids together minimizes exposure to air and moisture. K₃PO₄ must be finely powdered to ensure maximum surface area and reactivity.

  • Inert Atmosphere : Seal the Schlenk tube, and evacuate and backfill with inert gas three times to ensure a completely oxygen-free atmosphere.

  • Solvent Addition : Add the anhydrous DMF (4 mL) via syringe.

  • Reaction : Place the sealed tube in a preheated oil bath at 110 °C and stir vigorously. Causality: Vigorous stirring is crucial for heterogeneous mixtures to ensure efficient interaction between all components.

  • Monitoring : Monitor the reaction progress by taking small aliquots (via syringe) and analyzing by TLC or GC-MS. The reaction is typically complete within 8-12 hours.

  • Work-up : Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the insoluble copper salts and base.

  • Extraction : Transfer the filtrate to a separatory funnel, wash with water (3 x 20 mL) to remove DMF, followed by brine (20 mL).

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 4,4'-dinitrobiphenyl.

Protocol 2: Proposed Optimized Protocol for the Homocoupling of 1-Bromo-2,3,5-trimethoxybenzene

This protocol is specifically designed to overcome the high activation barrier of this challenging substrate.

Materials:

  • 1-Bromo-2,3,5-trimethoxybenzene (1.0 mmol, 247 mg)

  • Copper(I) Iodide (CuI) (0.2 mmol, 38 mg, 20 mol%)

  • N,N'-Dimethylethylenediamine (DMEDA, Ligand) (0.4 mmol, 44 µL, 40 mol%)

  • Cesium Carbonate (Cs₂CO₃), finely powdered and dried (2.5 mmol, 814 mg)

  • Anhydrous N,N-Dimethylacetamide (DMAc) (3 mL)

  • Oven-dried, heavy-walled sealed reaction vessel with a magnetic stir bar

Procedure:

  • Vessel Preparation & Reagent Addition : Follow steps 1 and 2 from Protocol 1, using the reagents listed above in the sealed reaction vessel. Causality: A heavy-walled sealed vessel is used to safely handle the higher temperatures and potential pressure buildup. Cs₂CO₃ is a stronger base than K₃PO₄, which can promote the reaction of deactivated substrates. DMEDA is a highly effective ligand for challenging couplings. Higher catalyst and ligand loading is used to increase the concentration of the active catalytic species.

  • Inert Atmosphere & Solvent Addition : Follow steps 3 and 4 from Protocol 1, using DMAc as the solvent. Causality: DMAc has a higher boiling point (165 °C) than DMF, allowing for the necessary higher reaction temperature.

  • Reaction : Place the sealed vessel in a preheated oil bath or heating block at 150 °C and stir vigorously. Caution: Ensure proper shielding for high-temperature reactions in sealed tubes.

  • Monitoring : This reaction is expected to be slow. Monitor at 24-hour intervals. Full conversion may require 48-72 hours or longer.

  • Work-up & Purification : Follow steps 7-9 from Protocol 1. The purification of the expected product, 2,2',3,3',5,5'-hexamethoxybiphenyl, will likely require careful chromatographic separation.

Optimization and Troubleshooting

Successfully coupling a challenging substrate often requires systematic optimization. The following workflow provides a logical progression for troubleshooting and improving yields.

Optimization_Workflow cluster_start Initial Reaction Setup cluster_eval Evaluation cluster_optimize Optimization Loop cluster_end Result Start Run Proposed Protocol 2 (150 °C, 48h) Eval Analyze Yield/Conversion by GC-MS or NMR Start->Eval Temp Increase Temperature (e.g., to 160-170 °C in NMP) Eval->Temp Low/No Conversion Success Optimized Conditions Achieved Eval->Success Yield > 50% Temp->Eval Ligand Screen Alternative Ligands (e.g., Picolinic Acid, L-Proline) Temp->Ligand Ligand->Eval Base Change Base (e.g., K₂CO₃, t-BuOK) Ligand->Base Base->Eval Time Increase Reaction Time (e.g., to 96h) Base->Time Time->Eval

Caption: Workflow for optimizing the Ullmann coupling of a challenging substrate.

Conclusion

1-Bromo-2,3,5-trimethoxybenzene stands as a model for a highly deactivated aryl halide in the Ullmann coupling reaction. Its significant electron-rich character, combined with ortho-steric hindrance, places it at the lowest end of the reactivity spectrum compared to neutral or electron-poor aryl halides. Achieving its homocoupling is not a trivial exercise and requires a departure from standard conditions. Success hinges on the strategic selection of a highly active catalyst system, a high-boiling-point solvent to enable elevated temperatures, and a patient approach to reaction times. This guide provides the theoretical foundation and a robust, actionable protocol for researchers to approach this and other similarly challenging biaryl syntheses, turning a difficult reaction into a tractable chemical transformation.

References
  • Schiebler, J. et al. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry, 8, 1193–1202. Available at: [Link]

  • Hassan, J. et al. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved February 15, 2026, from [Link]

  • Operachem. (2025). Ullmann coupling-An overview. Retrieved February 15, 2026, from [Link]

  • Inoue, A. et al. (2023). Expression of Reaction Selectivity and the Substituent Effect in Ullmann, Suzuki, Hiyama, and Allylic Arylation Reactions Caused by Reducing Catalyst Loading. Molecules, 28(14), 5481. Available at: [Link]

  • Berrichi, H. et al. (2025). 2,2′-((5,5′,6,6′-Tetramethoxy-[1,1′-biphenyl]-3,3′-diyl)bis(methanylylidene))dimalononitrile. Molbank, 2025(2), M1913. Available at: [Link]

  • DiLullo, A. et al. (2012). Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction. The Journal of Physical Chemistry C, 116(41), 21801–21808. Available at: [Link]

  • Das, P. & Chanda, K. (2019). Cu/Fe-Catalyzed Carbon-Carbon and Carbon-Heteroatom Cross-Coupling Reactions. Modern Approaches in Chemical Research. Available at: [Link]

  • Vasile, C. (Ed.). (2023). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. International Journal of Molecular Sciences, 24(4), 3624. Available at: [Link]

  • Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Retrieved February 15, 2026, from [Link]

  • Barbero, N. et al. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Reactions, 3(2), 299-309. Available at: [Link]

  • King, A. E. et al. (2009). Mechanistic Study of Copper-Catalyzed Aerobic Oxidative Coupling of Arylboronic Esters and Methanol. Journal of the American Chemical Society, 131(15), 5701–5707. Available at: [Link]

  • Monnier, F. & Taillefer, M. (2012). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Angewandte Chemie International Edition, 51(25), 6064-6066. Available at: [Link]

  • Le-Quelleuc, M. et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. Inorganics, 10(11), 200. Available at: [Link]

  • BYJU'S. (2020). Ullmann Reaction. Retrieved February 15, 2026, from [Link]

  • Thapa, S. et al. (2022). Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents. Molecules, 27(14), 4567. Available at: [Link]

  • Request PDF. (2025). Copper (II) catalyzed homocoupling and heterocoupling of terminal alkynes. Retrieved February 15, 2026, from [Link]

  • Liu, X.-W. et al. (2013). Synthesis and Crystal Structure of 5,5'-Dimethoxy-2,2'-[(hexane-1,6-diyldioxy)bis(nitrilomethylidyne)]diphenol. Asian Journal of Chemistry, 25(18), 10451-10453. Available at: [Link]

  • Ackerman, L. K. G. et al. (2015). Multimetallic catalysed cross-coupling of aryl bromides with aryl triflates. Nature, 524(7566), 454-457. Available at: [Link]

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A Comparative Guide to the Synthesis of 1-Bromo-2,3,5-trimethoxybenzene: Navigating Regiochemical Challenges

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise synthesis of substituted aromatic compounds is a cornerstone of molecular design. 1-Bromo-2,3,5-trimethoxybenzene represents a key structural motif in various synthetic endeavors. However, its preparation is not as straightforward as its isomers, presenting a unique regiochemical challenge. This guide provides an in-depth analysis of a viable synthetic route to 1-bromo-2,3,5-trimethoxybenzene, benchmarking it against the more direct syntheses of its isomers to offer a comprehensive understanding of the strategic considerations required.

The Regiochemical Conundrum: Why Direct Bromination Fails

A common and high-yielding method for the bromination of activated aromatic rings is electrophilic aromatic substitution. In the case of the symmetric and highly activated 1,3,5-trimethoxybenzene, the three methoxy groups strongly direct incoming electrophiles to the ortho and para positions (the 2, 4, and 6 positions). Consequently, the direct bromination of 1,3,5-trimethoxybenzene overwhelmingly yields 1-bromo-2,4,6-trimethoxybenzene, not the desired 1-bromo-2,3,5-isomer.[1] This inherent electronic preference of the substrate necessitates a more nuanced synthetic strategy to achieve the desired substitution pattern.

Caption: Regioselectivity in the bromination of 1,3,5-trimethoxybenzene.

A Proposed Synthetic Pathway: The Sandmeyer Reaction Route

To overcome the regiochemical challenge, a multi-step approach commencing from a precursor with the desired substitution pattern is necessary. A robust and logical pathway involves the diazotization of 2,4,5-trimethoxyaniline, followed by a Sandmeyer reaction to introduce the bromine atom. This method allows for the precise placement of the bromo substituent.

Caption: Proposed synthesis of 1-bromo-2,3,5-trimethoxybenzene via the Sandmeyer reaction.

The key to this pathway is the availability of the starting material, 2,4,5-trimethoxyaniline. While not as common as other aniline derivatives, it can be synthesized from commercially available precursors, adding to the overall step count of the synthesis.

Benchmarking Against Isomer Syntheses

To provide a clear perspective on the synthetic effort required for 1-bromo-2,3,5-trimethoxybenzene, a comparison with the synthesis of its more readily accessible isomers is presented below.

ParameterProposed Synthesis of 1-Bromo-2,3,5-trimethoxybenzene (Sandmeyer Route)Synthesis of 1-Bromo-2,4,6-trimethoxybenzene (Direct Bromination)Synthesis of 1-Bromo-3,4,5-trimethoxybenzene
Starting Material 2,4,5-Trimethoxyaniline1,3,5-Trimethoxybenzene3,4,5-Trimethoxyaniline
Key Reagents NaNO₂, H₂SO₄, CuBrBr₂, Solvent (e.g., CH₂Cl₂)NaNO₂, HBr, CuBr
Number of Steps 2 (from aniline)12 (from aniline)
Typical Yield 60-80% (for Sandmeyer step)>90%~87% (for Sandmeyer step)[2]
Complexity ModerateLowModerate
Scalability GoodExcellentGood
Key Advantage RegiospecificityHigh yield, simplicityHigh yield
Key Disadvantage Multi-step, requires specific starting materialNot applicable for the 2,3,5-isomerNot applicable for the 2,3,5-isomer

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-Bromo-2,3,5-trimethoxybenzene via Sandmeyer Reaction

This protocol is based on established procedures for the Sandmeyer reaction.[3][4][5]

Step 1: Diazotization of 2,4,5-Trimethoxyaniline

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2,4,5-trimethoxyaniline (1.0 eq.) in a mixture of concentrated sulfuric acid and water at 0-5 °C.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq.) dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Sandmeyer Reaction

  • In a separate flask, prepare a solution of copper(I) bromide (1.2 eq.) in hydrobromic acid.

  • Cool the copper(I) bromide solution to 0 °C.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Nitrogen gas evolution should be observed.

  • Heat the mixture to 60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.

  • Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford 1-bromo-2,3,5-trimethoxybenzene.

Conclusion

The synthesis of 1-bromo-2,3,5-trimethoxybenzene presents a notable regiochemical challenge that precludes the use of direct bromination methods commonly employed for other isomers. The proposed Sandmeyer reaction of 2,4,5-trimethoxyaniline offers a reliable and regiospecific route to the desired product. While this multi-step approach is more complex than the direct synthesis of isomers like 1-bromo-2,4,6-trimethoxybenzene, it provides a clear and viable pathway for obtaining this valuable synthetic intermediate. For researchers and drug development professionals, understanding these synthetic nuances is crucial for the efficient and strategic design of complex molecular architectures.

References

  • Wikipedia. Sandmeyer reaction. [Link]

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  • ResearchGate. Synthesis of 3, 4, 5-trimethoxyaniline. [Link]

  • Patsnap. Synthesis method of 5-bromo-1, 2, 3-trimethoxybenzene.
  • The Royal Society of Chemistry. SUPPORTING INFORMATION: Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids. [Link]

  • Google Patents. CN101693649B - Process for preparing 1.3.5-trimethoxybenzene.
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  • Patsnap. Preparation method of 1, 3, 5-trimethoxybenzene.
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  • ResearchGate. An Alternate Preparation of 3,4,5-Trimethoxyphenol | Request PDF. [Link]

  • Google Patents.
  • Sciencemadness.org. Bromination of aromatic compounds without catalyst. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-bromo-2,3,5-trimethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the fast-paced environment of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily occurrences. 1-bromo-2,3,5-trimethoxybenzene, a substituted aromatic compound, serves as a valuable building block in organic synthesis. However, its utility in discovery is matched by the critical importance of its responsible handling and disposal. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 1-bromo-2,3,5-trimethoxybenzene, ensuring the safety of laboratory personnel and adherence to environmental regulations. Our commitment is to empower researchers with the knowledge to manage chemical life cycles safely, from benchtop to disposal.

Section 1: Hazard Identification and Risk Assessment

Understanding the hazard profile of a chemical is the foundational step in ensuring safe handling and disposal. While specific toxicological data for 1-bromo-2,3,5-trimethoxybenzene is not extensively published, a robust risk assessment can be conducted by examining data from structurally analogous compounds—brominated and methoxy-substituted benzenes. This approach allows us to anticipate its potential hazards and implement appropriate safety measures.

The primary hazards associated with this class of compounds include irritation to the skin and eyes, and potential harm if inhaled or ingested.[1][2][3] Thermal decomposition can produce hazardous gases such as carbon monoxide, carbon dioxide, and hydrogen bromide.[4]

Table 1: Anticipated Hazard Profile for 1-bromo-2,3,5-trimethoxybenzene

Hazard ClassificationAnticipated EffectRationale & Cited Sources
Acute Oral Toxicity Harmful if swallowed.[2]Structurally similar compounds are classified as harmful upon ingestion, which may cause gastrointestinal irritation.[1][2]
Skin Corrosion/Irritation Causes skin irritation.[1]A common characteristic of halogenated aromatic compounds.[5] Prolonged contact should be avoided.
Serious Eye Damage/Irritation Causes serious eye irritation.[1]Direct contact can lead to redness, tearing, and potential abrasive damage.[6]
Respiratory Irritation May cause respiratory irritation.[1][3]Inhalation of dust or vapors should be minimized by using proper engineering controls.[4]
Environmental Hazards Not fully classified, but halogenated organics can be persistent.Brominated aromatic compounds can pose risks to the environment; therefore, release into drains or waterways must be prevented.[7][8]

Section 2: Personal Protective Equipment (PPE) and Engineering Controls

A proactive safety culture relies on a multi-layered defense system. For 1-bromo-2,3,5-trimethoxybenzene, this involves a combination of engineering controls and appropriate PPE to minimize all potential routes of exposure.

Engineering Controls:

  • Chemical Fume Hood: All handling of 1-bromo-2,3,5-trimethoxybenzene, including weighing, transfers, and the preparation of waste containers, must be conducted within a properly functioning and certified laboratory chemical fume hood.[9] This is the primary defense against inhaling dust or vapors.

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[1][4] A face shield is recommended when there is a significant risk of splashing.[9]

  • Hand Protection: Wear nitrile or neoprene gloves. Always check the manufacturer's glove compatibility chart for the specific chemical and breakthrough time.[9] Contaminated gloves should be removed and disposed of properly, followed by hand washing.

  • Protective Clothing: A fully buttoned, long-sleeved lab coat is mandatory to prevent skin contact.[9] Contaminated clothing should be removed immediately and laundered separately before reuse.[4][6]

Section 3: Spill Management Protocol

Immediate and correct response to a chemical spill is crucial to prevent exposure and environmental contamination. The procedure varies significantly based on the scale of the spill.

Step-by-Step Spill Cleanup Methodology

Minor Spill (Contained within a fume hood, <5g):

  • Alert Colleagues: Inform others in the immediate area.

  • Ensure PPE: Don appropriate PPE as described in Section 2.

  • Containment: Prevent the spread of dust or liquid.

  • Absorption: Cover the spill with an inert absorbent material such as vermiculite, sand, or dry earth.[6][9] Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Using non-sparking tools, carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[6][10]

  • Decontamination: Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.[6]

  • Disposal: Seal the waste container and manage it according to the procedures in Section 5.

Major Spill (Outside of a fume hood, >5g, or any spill you are not trained or comfortable to handle):

  • EVACUATE: Immediately evacuate the area, alerting all personnel.[9]

  • SECURE: Secure the area to prevent re-entry. If safe to do so, close the door and post a warning sign.

  • CALL FOR HELP: Contact your institution's Environmental Health & Safety (EHS) office and/or emergency services immediately.[9] Provide details on the chemical identity, location, and approximate quantity of the spill.

Spill Response Decision Workflow

The following diagram outlines the critical decision-making process for responding to a spill of 1-bromo-2,3,5-trimethoxybenzene.

SpillResponse cluster_assessment Initial Assessment cluster_minor_spill Minor Spill Response cluster_major_spill Major Spill Response Spill Spill of 1-bromo-2,3,5-trimethoxybenzene Occurs Assess Assess Spill Size & Location Spill->Assess Minor Is spill <5g AND contained in fume hood? Assess->Minor Evaluate Alert Alert Colleagues in Area Minor->Alert Yes Evacuate EVACUATE Immediately Minor->Evacuate No DonPPE Don Full PPE Alert->DonPPE Absorb Absorb with Inert Material (e.g., Vermiculite) DonPPE->Absorb Collect Collect Waste into Labeled Container Absorb->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate DisposeMinor Dispose as Halogenated Organic Waste Decontaminate->DisposeMinor Secure Secure the Area (Close Door, Post Sign) Evacuate->Secure CallEHS Call EHS / Emergency Services Secure->CallEHS

Sources

Personal protective equipment for handling 1-bromo-2,3,5-trimethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: 1-Bromo-2,3,5-Trimethoxybenzene

Part 1: Executive Safety Summary & Chemical Context

1-Bromo-2,3,5-trimethoxybenzene is a specialized halogenated aromatic ether used primarily as an intermediate in the synthesis of complex alkaloids and pharmaceutical compounds. Unlike commodity chemicals, specific toxicological data for this exact isomer is often limited. Therefore, this protocol applies the Precautionary Principle , utilizing safety data from close structural analogs (e.g., 1-bromo-2,4,5-trimethoxybenzene, CAS 20129-11-7) to establish a maximum-security baseline.

Core Hazards:

  • Physical State: Solid (crystalline powder). High risk of airborne dust generation during weighing.

  • Primary Health Risks: Skin/Eye Irritation (H315, H319), Respiratory Irritation (H335).

  • Hidden Hazard: As a brominated aromatic, it possesses lipophilic properties, facilitating skin absorption if dissolved in organic solvents.

Part 2: The PPE Matrix (Task-Based)

Safety is not static; it changes based on the state of the matter. The following matrix dictates protection levels based on the specific operation being performed.

Protective Layer Task A: Weighing & Transfer (Solid State) Task B: Reaction & Extraction (Solution State) Technical Rationale
Hand Protection Single Layer: Nitrile (min 0.11 mm / 4 mil).Double Layer: Laminate (Silver Shield®) liner under Nitrile OR Double Nitrile (change immediately upon splash).Solvent Permeation: Nitrile resists the solid powder well. However, once dissolved in DCM or THF, the solvent carries the toxin through nitrile in <2 minutes.
Respiratory Engineering Control: Fume Hood (Sash <18"). Backup: N95 or P100 Particulate Respirator.Engineering Control: Fume Hood (Required). Backup: Half-face respirator with Organic Vapor (OV) cartridges if hood fails.Solids generate dust; solutions generate vapors. The hood is the primary barrier.
Eye Protection Safety Glasses with Side Shields.Chemical Splash Goggles.[1]Powders drift; liquids splash. Goggles prevent fluid bypass during vigorous stirring or extraction.
Body Protection Lab Coat (Cotton/Poly blend), closed-toe shoes.Lab Coat + Chemical Resistant Apron (if handling >500mL).Cotton absorbs splashes but does not repel. An apron adds an impermeable barrier for larger volumes.

Part 3: Operational Protocols (Step-by-Step)

Phase 1: Safe Weighing & Transfer

Goal: Eliminate static-driven dust dispersion.

  • Static Control: Brominated ethers are often static-prone crystalline solids. Use an anti-static gun on the weighing boat and spatula before touching the compound.

  • Draft Shielding: Place the balance inside the fume hood. If vibration is an issue, use a marble balance table, but never weigh this compound on an open bench.

  • Transfer: Use a wide-mouth funnel for transfer to the reaction vessel. Rinse the weighing boat with the reaction solvent immediately into the vessel to capture residual dust.

Phase 2: Reaction Monitoring & Handling

Goal: Prevent permeation.

  • Glove Discipline: When the compound is dissolved (especially in Dichloromethane/DCM or Tetrahydrofuran/THF), assume your gloves offer zero protection against permeation.

    • Protocol: If a droplet hits your glove, doff (remove) it immediately, wash hands, and re-glove. Do not wait for it to dry.

  • Needle Safety: If taking aliquots for TLC/HPLC, use Luer-lock syringes to prevent needle pop-off. Dispose of sharps immediately in a dedicated container inside the hood.

Phase 3: Waste Disposal & Decontamination

Goal: Environmental compliance and downstream safety.

  • Classification: This compound is a Halogenated Organic .

    • Rule: Do NOT mix with non-halogenated solvents (acetone/ethanol waste) if your facility segregates them. Halogenated waste requires high-temperature incineration (>1100°C) to prevent dioxin formation.

  • Container Labeling: Label the waste container explicitly: "Contains Brominated Aromatics – High Hazard."

  • Glassware Cleaning:

    • Rinse glassware with Acetone into the halogenated waste stream first.

    • Only after the triple rinse should glassware move to the sink for soap/water cleaning.

Part 4: Visualizing the Safety Workflow

The following diagram illustrates the critical decision points and control hierarchy for handling 1-bromo-2,3,5-trimethoxybenzene.

SafetyProtocol Start Start: Chemical Retrieval StateCheck Check Physical State Start->StateCheck Solid Solid (Powder) StateCheck->Solid Liquid Solution (in Solvent) StateCheck->Liquid Weighing Weighing (Fume Hood) Use Anti-Static Tools Solid->Weighing Primary Risk: Dust DustControl Respiratory Hazard: N95 Backup / Sash Low Weighing->DustControl Reaction Reaction / Workup DustControl->Reaction Permeation Permeation Hazard: Solvent carries Toxin Liquid->Permeation Primary Risk: Absorption GloveCheck Double Glove / Laminate Permeation->GloveCheck GloveCheck->Reaction Waste Disposal: Halogenated Stream Reaction->Waste Triple Rinse First

Caption: Workflow logic emphasizing the shift from Respiratory/Dust hazards (Solid) to Permeation/Absorption hazards (Liquid).

Part 5: Emergency Response

  • Skin Contact (Solid): Brush off excess powder gently (do not wet immediately if large amount), then wash with soap and water for 15 minutes.

  • Skin Contact (Solution): Remove contaminated clothing/gloves immediately.[2][3] Wash skin with soap and water.[2][4][5][6] Do not use organic solvents (ethanol/acetone) to clean skin; this increases absorption.

  • Spill (Solid): Wet-wipe method. Cover with a wet paper towel to prevent dust, then scoop up.

  • Spill (Liquid): Absorb with vermiculite or spill pads. Place in a sealed bag labeled "Halogenated Debris."

References

  • PubChem. (n.d.). Compound Summary: 2-Bromo-1,3,5-trimethoxybenzene (Isomer Analog). National Library of Medicine. Retrieved October 26, 2025, from [Link]

  • University of Pennsylvania. (2024). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. EHRS. Retrieved October 26, 2025, from [Link]

  • EPA. (2022). Management of Halogenated Organic Wastes. United States Environmental Protection Agency.[7] Retrieved October 26, 2025, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.